6-nitro-3,4-dihydro-2H-1,4-benzoxazine
Description
Properties
IUPAC Name |
6-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-10(12)6-1-2-8-7(5-6)9-3-4-13-8/h1-2,5,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAJZBARYACGSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427671 | |
| Record name | 6-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28226-22-4 | |
| Record name | 6-Nitro-3,4-dihydro-2H-benzo[1,4]oxazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28226-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 28226-22-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS Number: 28226-22-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its synthesis, physicochemical properties, and potential biological significance, offering a valuable resource for researchers in the field.
Core Compound Data
This compound is a nitro-substituted derivative of the benzoxazine heterocyclic system. The presence of the nitro group is expected to significantly influence its chemical reactivity and biological activity.
| Property | Value | Source |
| CAS Number | 28226-22-4 | |
| Molecular Formula | C₈H₈N₂O₃ | |
| Molecular Weight | 180.16 g/mol | |
| Appearance | Orange Powder | |
| Melting Point | 113.5-122.5 °C | |
| Purity | ≥96.0% (GC) |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic approach can be inferred from established methods for analogous benzoxazine derivatives. A common and versatile method for benzoxazine synthesis is the Mannich-like condensation reaction.
A potential synthetic pathway could involve the reaction of 2-amino-5-nitrophenol with two equivalents of formaldehyde. This approach is based on the general synthesis of benzoxazines from phenols and primary amines.
A two-step synthesis for 3,4-dihydro-2H-1,4-benzoxazine derivatives has been described starting from commercially available benzoxazoles. This method involves the reduction of the benzoxazole followed by a ring closure reaction. While not specific to the 6-nitro derivative, this methodology could potentially be adapted.
Another relevant procedure describes the synthesis of nitro-based benzoxazine monomers via a two-pot Mannich reaction. This protocol involves the reaction of a phenylsemicarbazide, paraformaldehyde, and a nitrophenol.
Proposed General Experimental Protocol (Mannich-like Condensation):
To a solution of 2-amino-5-nitrophenol in a suitable solvent (e.g., 1,4-dioxane), an aqueous solution of formaldehyde (37%) is added dropwise at room temperature. The reaction mixture is then heated to reflux and stirred for a specified period. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield this compound.
Note: This is a generalized protocol and would require optimization of reaction conditions, such as solvent, temperature, and reaction time, for successful synthesis.
Potential Biological Significance and Signaling Pathways
The benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
While specific biological data for this compound is limited, studies on structurally related compounds provide insights into its potential activities. For instance, derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to possess anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway, a key regulator of cellular response to oxidative stress.
Furthermore, various 1,4-benzoxazin-2-one derivatives have demonstrated cytotoxic activity against cancer cell lines. The introduction of a nitro group, a well-known pharmacophore, into the benzoxazine skeleton could modulate these biological activities. Nitroaromatic compounds are known to be substrates for nitroreductase enzymes, which can lead to the formation of reactive species with cytotoxic effects, a strategy employed in the design of hypoxia-activated prodrugs for cancer therapy.
Potential Signaling Pathway Involvement:
Based on the activities of related compounds, this compound could potentially interact with pathways involved in inflammation and oxidative stress.
Figure 1. Potential modulation of the Nrf2-HO-1 signaling pathway by this compound.
Characterization Data
-
¹H NMR: Signals corresponding to the aromatic protons, the methylene protons of the oxazine ring (-O-CH₂- and -N-CH₂-), and the N-H proton. The positions of the aromatic protons will be influenced by the electron-withdrawing nitro group.
-
¹³C NMR: Res
In-Depth Technical Guide: Physicochemical Properties of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in synthetic chemistry and as a potential building block in drug discovery. This document outlines its key physical and chemical characteristics, detailed experimental protocols for their determination, and logical workflows for its synthesis and characterization.
Core Physicochemical Data
The known physicochemical properties of this compound are summarized below. These values are compiled from various chemical suppliers and predictive databases.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂O₃ | [1] |
| Molecular Weight | 180.16 g/mol | [2] |
| CAS Number | 28226-22-4 | [1] |
| Appearance | Orange solid/powder | [1] |
| Melting Point | 113.5–122.5 °C | [1] |
| 117–119 °C | [2] | |
| Boiling Point | 337.1 ± 42.0 °C (Predicted) | [2] |
| Density | 1.332 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 2.67 ± 0.20 (Predicted) | [2] |
| Purity | ≥95% - ≥97% | [1][3] |
Synthesis and Characterization Workflow
The synthesis of nitro-substituted benzoxazines typically follows a multi-step process, beginning with the formation of the benzoxazine ring, followed by nitration. The subsequent characterization is crucial to confirm the structure and purity of the final compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and determination of key physicochemical properties.
Synthesis of this compound
The synthesis of nitro-based benzoxazines can be achieved via a two-step Mannich reaction.[4]
Objective: To synthesize this compound from a suitable phenolic precursor and primary amine.
Materials:
-
p-Nitrophenol
-
Ethanolamine
-
Paraformaldehyde
-
1,4-Dioxane (solvent)
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Round bottom flask (500 mL)
-
Standard glassware for extraction and purification
Procedure:
-
A mixture of the phenolic precursor (e.g., p-nitrophenol) and the primary amine (e.g., phenylsemicarbazide in the reference, adaptable for others) is placed in a three-necked round bottom flask equipped with a magnetic stirrer and reflux condenser.[4]
-
1,4-Dioxane is added as a solvent.[4]
-
The mixture is stirred and heated (e.g., to 100°C) for approximately 30 minutes to ensure dissolution and initial reaction.[4]
-
Paraformaldehyde is then added to the mixture.
-
The reaction temperature is increased (e.g., to 130°C) and maintained for a specified duration (e.g., 40 minutes) to facilitate the ring-closure reaction.[4]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is isolated, potentially through solvent evaporation or precipitation.
-
Purification is performed using standard techniques such as recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography to yield the pure nitro-benzoxazine compound.
Determination of Melting Point
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.[5]
Objective: To accurately determine the melting point range of the synthesized compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5]
-
Capillary tubes (sealed at one end)[6]
-
Thermometer (calibrated)
-
Spatula
Procedure:
-
Ensure the compound is finely powdered and completely dry.
-
Pack a small amount of the compound into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[7]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to obtain an approximate melting point.
-
Allow the apparatus to cool, then prepare a new sample.
-
Heat the new sample again, but slowly (1-2°C per minute) as the temperature approaches the approximate melting point.[5]
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has completely melted (T2).[7]
-
The melting point is reported as the range T1–T2.
Characterization by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is used to assess purity and confirm the molecular weight of the compound. For nitroaromatic compounds, derivatization may be employed to improve volatility and thermal stability.[8]
Objective: To confirm the identity and purity of this compound.
Procedure:
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Derivatization (if necessary): For certain nitroaromatic compounds, derivatization with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine can be performed. The reaction is typically carried out at 70°C for 1 hour.[8] This step is particularly useful if the compound contains active hydrogen atoms (like the N-H in the benzoxazine ring) that can affect chromatographic performance.
-
GC Separation: A small volume of the solution is injected into the GC system. The sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and affinity for the stationary phase.
-
MS Detection: As components elute from the GC column, they enter the mass spectrometer. They are ionized, typically using Electron Ionization (EI) or Chemical Ionization (CI).[8]
-
Analysis: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum. The molecular ion peak ([M]⁺) should correspond to the molecular weight of the compound (180.16). The fragmentation pattern provides structural information, and the purity can be estimated from the relative area of the main peak in the chromatogram.
Determination of Solubility
Solubility is determined by observing the dissolution of a solute in a given solvent. This property is crucial for applications in drug formulation and reaction chemistry.
Objective: To qualitatively determine the solubility of the compound in various solvents.
Materials:
Procedure:
-
Place approximately 25 mg of the compound into a small test tube.[9]
-
Add 0.75 mL of the selected solvent in small portions.[9]
-
After each addition, shake or vortex the tube vigorously for at least 60 seconds.[11]
-
Observe the mixture. The compound is considered "soluble" if it dissolves completely, leaving no visible solid particles. It is "insoluble" if it remains undissolved.[11]
-
Test the solubility in water first. If insoluble, proceed to test in 5% HCl and 5% NaOH to assess for basic or acidic functional groups.[10] Solubility in NaOH would suggest the presence of an acidic proton (unlikely to be the primary characteristic given the predicted pKa), while solubility in HCl would indicate a basic nitrogen atom.
-
Test solubility in organic solvents like ethanol and hexane to understand its polarity.
Determination of pKa
The pKa can be determined experimentally using methods like UV-Vis spectrophotometry, which is well-suited for compounds with a chromophore, such as nitroaromatics.[12][13]
Objective: To experimentally determine the acid dissociation constant (pKa) of the compound.
Apparatus:
-
UV-Vis Spectrophotometer
-
pH meter
-
Buffer solutions of varying pH
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., an acetonitrile-water mixture).[13]
-
Prepare a series of buffer solutions covering a pH range around the predicted pKa (e.g., pH 1.5 to 4.5).
-
Add a small, constant aliquot of the stock solution to each buffer, creating a series of solutions with identical compound concentration but different pH values.
-
Measure the UV-Vis absorbance spectrum for each solution across a relevant wavelength range to identify the wavelength of maximum absorbance change between the protonated and deprotonated forms. For nitrophenols, this is often around 410 nm.[12]
-
Record the absorbance of each solution at this specific wavelength.
-
Plot the measured absorbance against the measured pH of each solution.
-
The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, where the concentrations of the protonated and deprotonated species are equal.[12] This can be determined by fitting the data to the Henderson-Hasselbalch equation.
References
- 1. H33900.MD [thermofisher.com]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. chem.ws [chem.ws]
- 12. chemistry.beloit.edu [chemistry.beloit.edu]
- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
An In-depth Technical Guide to 6-nitro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Properties
The molecular structure of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine is characterized by a fused benzene and morpholine ring system, with a nitro group substituted at the 6th position of the aromatic ring.
Table 1: Molecular Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂O₃ | [1][2][3][4] |
| Molecular Weight | 180.16 g/mol | [1][3] |
| CAS Number | 28226-22-4 | [1][3] |
| SMILES String | --INVALID-LINK--([O-])c1cc2c(cc1)OCCN2 | [2] |
| InChI Key | GZAJZBARYACGSO-UHFFFAOYSA-N | [2] |
| Melting Point | 117-119 °C | [1][5] |
| Density (Predicted) | 1.332 ± 0.06 g/cm³ | [1][5] |
| Appearance | Orange Powder | [2] |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature. However, general synthetic routes for 3,4-dihydro-2H-1,4-benzoxazines can be adapted. A plausible approach involves the reaction of a 2-aminophenol derivative with a suitable two-carbon electrophile.
One potential synthetic pathway is outlined below. This is a generalized procedure and would require optimization for this specific compound.
Experimental Protocol: General Synthesis of 3,4-dihydro-2H-1,4-benzoxazines
This protocol is adapted from general methods for benzoxazine synthesis and would need to be specifically tailored for the 6-nitro derivative.[3][6]
Materials:
-
2-Amino-5-nitrophenol
-
1,2-Dibromoethane
-
Potassium Carbonate
-
Acetone
-
Water
-
Ethyl acetate
-
Magnesium sulfate
-
Brine
Procedure:
-
To a solution of 2-amino-5-nitrophenol in acetone, add 1,2-dibromoethane.
-
Add an aqueous solution of potassium carbonate to the mixture.
-
Reflux the resulting mixture for an extended period (e.g., 3 days), monitoring the reaction progress by thin-layer chromatography (TLC).[6]
-
After the reaction is complete, remove the acetone under reduced pressure.[6]
-
Pour the residue into water and extract the product with ethyl acetate.[6]
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.[6]
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure this compound.
Logical Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.5 ppm) showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.Two methylene (-CH₂-) group signals in the aliphatic region, likely appearing as triplets (approx. 3.0-4.5 ppm).A broad singlet for the N-H proton. |
| ¹³C NMR | Signals for aromatic carbons, with those deshielded by the nitro group appearing at higher chemical shifts.Signals for the two aliphatic carbons of the morpholine ring. |
| FTIR (cm⁻¹) | Characteristic N-O stretching bands for the nitro group (approx. 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).C-O-C stretching vibrations of the ether linkage.N-H stretching and bending vibrations.Aromatic C-H and C=C stretching bands. |
| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight (180.16 g/mol ).Fragmentation patterns characteristic of the loss of the nitro group and cleavage of the morpholine ring. |
Biological Activity and Signaling Pathways
Currently, there is a significant lack of published data specifically detailing the biological activity of this compound. The general classes of benzoxazine and nitro-containing compounds, however, are known to possess a wide range of pharmacological properties.
General Biological Activities of Benzoxazines
Benzoxazine derivatives have been investigated for various biological activities, including:
-
Anticancer Activity: Certain benzoxazinone derivatives have been shown to inhibit the proliferation of various cancer cell lines and downregulate the expression of oncogenes like c-Myc.[1] Some derivatives induce apoptosis and DNA damage in cancer cells.[2]
-
Antimicrobial Activity: Various substituted benzoxazines have demonstrated activity against a range of bacteria and fungi.[7][8][9][10]
-
Anti-inflammatory Activity: Some benzoxazinone derivatives have shown significant anti-inflammatory effects.[10]
General Biological Activities of Nitro-Aromatic Compounds
The nitro group is a well-known pharmacophore and is present in several clinically used drugs. Nitro-aromatic compounds have been reported to exhibit:
-
Antimicrobial Properties: Many nitro-aromatic compounds are used as antibiotics and antiparasitic agents.
-
Anticancer Properties: Some nitro compounds have been investigated for their potential as anticancer drugs.
Hypothetical Signaling Pathway Involvement:
Given the known activities of related compounds, it is plausible that this compound could interact with various cellular signaling pathways. For instance, if it possesses anticancer activity, it might modulate pathways involved in cell cycle regulation, apoptosis, or cell proliferation.
The diagram below illustrates a generalized and hypothetical signaling pathway that is often implicated in cancer and could be a starting point for investigating the mechanism of action of novel anticancer agents.
References
- 1. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. phytojournal.com [phytojournal.com]
- 10. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 6-nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS No: 28226-22-4; Molecular Formula: C₈H₈N₂O₃; Molecular Weight: 180.16 g/mol ). Due to the limited availability of directly published experimental spectra, this document combines predicted data based on established spectroscopic principles with data from structurally analogous compounds to offer a valuable resource for the identification and characterization of this molecule.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | m | 2H | Aromatic protons (H-5, H-7) |
| ~6.8-7.0 | d | 1H | Aromatic proton (H-8) |
| ~4.5 | t | 2H | O-CH₂ (H-2) |
| ~3.5 | t | 2H | N-CH₂ (H-3) |
| ~4.0 | br s | 1H | N-H |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C-NO₂ (C-6) |
| ~142 | C-O (C-8a) |
| ~138 | C-N (C-4a) |
| ~120 | Aromatic CH (C-5) |
| ~118 | Aromatic CH (C-7) |
| ~115 | Aromatic CH (C-8) |
| ~65 | O-CH₂ (C-2) |
| ~43 | N-CH₂ (C-3) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Sharp | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1590, ~1480 | Strong | Aromatic C=C Stretch |
| ~1520, ~1340 | Strong | N-O Asymmetric & Symmetric Stretch (NO₂) |
| ~1250 | Strong | Aryl-O-C Asymmetric Stretch |
| ~1050 | Medium | Aryl-O-C Symmetric Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 180 | [M]⁺ (Molecular Ion) |
| 150 | [M - NO]⁺ |
| 134 | [M - NO₂]⁺ |
| 121 | [M - C₂H₄O]⁺ |
| 106 | [M - NO₂ - CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using the KBr pellet method. A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded over the range of 4000-400 cm⁻¹ using a Fourier-transform infrared (FTIR) spectrometer.
Mass Spectrometry (MS)
Mass spectra can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI-MS, a small amount of the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). For ESI-MS, the sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and infused into the ESI source. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the spectral data and the structural information derived.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Caption: Relationship between different spectroscopic techniques and the structural information they provide.
An In-depth Technical Guide to the Physicochemical Properties of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine
This technical guide provides a comprehensive overview of the melting and boiling points of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine, complete with detailed experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Data
The known melting and boiling points for this compound are summarized in the table below. It is important to note that the boiling point is a predicted value.
| Property | Value | Source |
| Melting Point | 117-119 °C | ChemBK[1] |
| Melting Point | 113.5-122.5 °C (clear melt) | Thermo Fisher Scientific[2] |
| Boiling Point | 337.1 ± 42.0 °C (Predicted) | ChemBK[1] |
Experimental Protocols
Accurate determination of melting and boiling points is crucial for the characterization and purity assessment of chemical compounds. The following are detailed standard procedures for these measurements.
Melting Point Determination (Capillary Method)
The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[4]
-
Glass capillary tubes (one end sealed)[5]
-
Thermometer
-
Mortar and pestle (optional, for pulverizing the sample)
-
Sample of this compound
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar.[5]
-
Loading the Capillary Tube: Press the open end of the capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[4][5]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[5]
-
Heating:
-
For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.
-
For a more accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature about 15-20 °C below the expected melting point.[5]
-
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the sample. A pure substance typically has a sharp melting range of 1-2°C.[4]
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[6]
Apparatus:
-
Thiele tube[6]
-
Small test tube (e.g., Durham tube)[6]
-
Capillary tube (one end sealed)
-
Thermometer
-
Rubber band or thread to attach the test tube to the thermometer[7]
-
Heating source (e.g., Bunsen burner or hot plate)[7]
-
Mineral oil or other suitable heating bath liquid[7]
-
Sample of the liquid to be tested
Procedure:
-
Sample Preparation: Fill the small test tube to about half-full with the liquid sample.[6]
-
Capillary Inversion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[6][7]
-
Assembly: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[6][7]
-
Heating: Immerse the assembly in the Thiele tube containing mineral oil, ensuring the heat is applied to the side arm of the tube. The convection currents in the oil will ensure uniform heating.[7]
-
Observation: Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[7]
-
Recording the Boiling Point: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.[7]
Synthesis Workflow
The synthesis of nitro-based benzoxazine monomers, such as this compound, typically involves a Mannich-type condensation reaction. The following diagram illustrates a general experimental workflow for the synthesis of a nitro-based benzoxazine monomer.
References
- 1. chembk.com [chembk.com]
- 2. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. westlab.com [westlab.com]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
Solubility Profile of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a comprehensive experimental protocol for determining its solubility in various solvents. Furthermore, a qualitative solubility profile is presented based on general principles of chemical interactions. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.
Physicochemical Properties
This compound is a heterocyclic compound with the molecular formula C₈H₈N₂O₃ and a molecular weight of 180.16 g/mol . Its structure, featuring a nitro group and a benzoxazine core, suggests a moderate to low polarity. The presence of the nitro group, a strong electron-withdrawing group, influences the molecule's electronic distribution and potential for intermolecular interactions.
Solubility Data
| Solvent | Solvent Type | Expected Qualitative Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble to Insoluble | The presence of the polar nitro and ether groups may allow for some interaction with water, but the aromatic ring and hydrocarbon backbone limit overall aqueous solubility. |
| Methanol | Polar Protic | Moderately Soluble | As a polar protic solvent, methanol is expected to be a better solvent than water due to its lower polarity and ability to engage in hydrogen bonding. |
| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should allow for moderate solubility. |
| Acetone | Polar Aprotic | Soluble | The polar aprotic nature of acetone makes it a good candidate for dissolving moderately polar organic compounds. |
| Dichloromethane (DCM) | Nonpolar | Soluble | The overall nonpolar character of DCM should facilitate the dissolution of the benzoxazine derivative. |
| Ethyl Acetate | Moderately Polar | Soluble | Ethyl acetate's moderate polarity is likely to be compatible with the solute. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that is expected to readily dissolve the compound. |
| Hexane | Nonpolar | Sparingly Soluble to Insoluble | The significant difference in polarity between the nonpolar hexane and the moderately polar solute suggests poor solubility. |
| Toluene | Nonpolar | Moderately Soluble | The aromatic nature of toluene may allow for some pi-pi stacking interactions with the benzene ring of the solute, leading to moderate solubility. |
Experimental Protocols for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely used shake-flask method, which is considered the gold standard for thermodynamic solubility measurements.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of vials.
-
Add a known volume (e.g., 1 mL) of each selected solvent to the respective vials. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).
-
Shake the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To further separate the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the saturated solution by comparing its analytical response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Report the temperature at which the solubility was determined.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Signaling Pathways and Biological Activity
Currently, there is no specific information in the scientific literature detailing the signaling pathways directly modulated by this compound. However, compounds containing the benzoxazine core have been investigated for a variety of biological activities. The presence of the nitro group, a common pharmacophore, suggests that this compound could be explored for various therapeutic applications. Further research is required to elucidate its specific biological targets and mechanisms of action.
Conclusion
This technical guide provides a framework for understanding and determining the solubility of this compound. While specific quantitative data is currently lacking, the provided qualitative assessment and detailed experimental protocol offer a solid starting point for researchers. The elucidation of its precise solubility in a range of pharmaceutically and industrially relevant solvents is crucial for its future development and application. It is recommended that the experimental protocol outlined herein be followed to generate reliable and reproducible solubility data.
Potential Biological Activity of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide
Disclaimer: Direct biological activity data for 6-nitro-3,4-dihydro-2H-1,4-benzoxazine is limited in publicly available scientific literature. This guide therefore focuses on the closely related and well-studied class of nitro-substituted benzoxazinones, specifically 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones , to provide insights into the potential bioactivity of the target compound. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
Benzoxazine scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The introduction of a nitro group can significantly modulate the electronic properties of the molecule, often enhancing its biological efficacy. This technical guide summarizes the available data on the synthesis, potential anticancer activity, and associated methodologies for a representative class of nitro-substituted benzoxazinones.
Synthesis of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones
A general and efficient method for the synthesis of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones involves the condensation of 4-nitroanthranilic acid with various benzoyl chlorides in the presence of a base, such as pyridine. This reaction proceeds in good yields and allows for the introduction of a variety of substituents on the 2-aryl ring, enabling the exploration of structure-activity relationships.[1][2][3]
Experimental Workflow for Synthesis
Potential Anticancer Activity
Several derivatives of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one have been evaluated for their in vitro anticancer activity against human cervical cancer (HeLa) cell lines. The results indicate that these compounds can significantly inhibit the proliferation of cancer cells and induce apoptosis.[1][2][3]
Quantitative Data on Anticancer Activity
The cytotoxic and pro-apoptotic potential of a series of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones against HeLa cells are summarized below. The data is presented as the percentage of viable cells after treatment and the apoptotic index determined by Hoechst staining.[1][2][3]
| Compound ID | 2-Aryl Substituent | % Cell Viability (HeLa) | Apoptotic Index (%) |
| 3a | 4-Methylphenyl | 35.21 ± 0.12 | 75.61 ± 0.11 |
| 3c | 4-Methoxyphenyl | 28.54 ± 0.09 | 72.13 ± 0.08 |
| 3d | 4-Bromophenyl | 55.18 ± 0.15 | 61.45 ± 0.13 |
| 3h | 1-Naphthyl | 48.76 ± 0.13 | 68.33 ± 0.10 |
| 3k | 4-Hydroxyphenyl | 44.67 ± 0.11 | 52.86 ± 0.09 |
| Doxorubicin | (Standard Drug) | 19.98 ± 0.07 | - |
Data represents mean ± SD from triplicate experiments.
Experimental Protocols
Synthesis of 7-nitro-2-(4-methylphenyl)-4H-benzo[d][1][2]oxazin-4-one (Compound 3a)
To a solution of 4-nitroanthranilic acid (1.0 g, 5.49 mmol) in pyridine (20 mL), 4-methylbenzoyl chloride (1.70 g, 10.98 mmol) was added dropwise at 0 °C. The reaction mixture was then stirred at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the mixture was poured into ice-cold water (100 mL) and the resulting precipitate was filtered, washed with water, and dried. The crude product was purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure compound.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: HeLa cells were seeded in 96-well plates at a density of 1 x 104 cells/well in 200 µL of complete culture medium and incubated overnight.[1]
-
Compound Treatment: The synthesized compounds, dissolved in DMSO, were added to the wells at a final concentration of 250 µg/mL. Doxorubicin was used as a positive control. The plates were incubated for 6 hours.[1]
-
Incubation: The medium containing the compounds was replaced with fresh complete medium, and the cells were incubated for an additional 24 to 48 hours.[1]
-
MTT Addition: 50 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for another 4 hours.[1]
-
Formazan Solubilization: The medium was removed, and 200 µL of DMSO was added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.
Apoptosis Detection (Hoechst Staining)
-
Cell Culture and Treatment: HeLa cells were cultured on coverslips in 6-well plates and treated with the test compounds as described for the MTT assay.
-
Fixation and Staining: After the incubation period, the cells were washed with PBS and fixed with 4% paraformaldehyde for 20 minutes. The fixed cells were then washed with PBS and stained with Hoechst 33258 solution (1 µg/mL) for 15 minutes in the dark.
-
Microscopy: The coverslips were mounted on glass slides, and the cells were observed under a fluorescence microscope. Apoptotic cells were identified by condensed and fragmented nuclei.
-
Apoptotic Index Calculation: The apoptotic index was calculated as the percentage of apoptotic cells relative to the total number of cells in multiple fields.
Potential Signaling Pathways
While the precise signaling pathways for 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones have not been fully elucidated, their ability to induce apoptosis suggests the involvement of key apoptotic signaling cascades. Based on the known mechanisms of other anticancer agents and related benzoxazine derivatives, a hypothetical signaling pathway can be proposed. This may involve the activation of intrinsic and/or extrinsic apoptotic pathways, potentially mediated by the generation of reactive oxygen species (ROS) and the modulation of key signaling proteins.
Hypothetical Apoptosis Induction Pathway
Conclusion
While specific biological data for this compound remains to be elucidated, the study of structurally related 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones provides a strong indication of its potential as a biologically active scaffold. The significant anticancer and pro-apoptotic effects observed for these derivatives warrant further investigation into the broader class of nitro-substituted benzoxazines. The experimental protocols and data presented in this guide offer a foundational framework for researchers interested in exploring the therapeutic potential of these compounds. Future studies should focus on the direct synthesis and biological evaluation of this compound to confirm its specific activities and elucidate its precise mechanisms of action.
References
- 1. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-nitro-3,4-dihydro-2H-1,4-benzoxazine: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine, a nitro-substituted derivative of the benzoxazine heterocyclic system. While the specific historical moment of its initial synthesis remains undocumented in readily available literature, this document traces the broader history of benzoxazine chemistry, from its advent to the development of synthetic routes for nitro-functionalized analogues. This guide furnishes detailed experimental protocols derived from key patents, presents relevant physicochemical data in a structured format, and includes a visualization of a generalized synthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.
Introduction: The Benzoxazine Family
Benzoxazines are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to an oxazine ring. The first synthesis of a benzoxazine compound was reported by Holly and Cope in 1944, marking the beginning of extensive research into this versatile scaffold.[1] These compounds and their resulting polymers, polybenzoxazines, have garnered significant interest due to their wide range of applications, including as high-performance thermosetting resins, in electronic packaging, and as scaffolds in medicinal chemistry.
The introduction of a nitro group onto the benzoxazine core, as in this compound, significantly modifies the electronic properties of the molecule, opening avenues for further chemical transformations and influencing its potential biological activity.
Historical Context and Discovery
A definitive record detailing the first synthesis or "discovery" of this compound is not prominently available in the scientific literature. Its history is therefore best understood within the broader context of the development of synthetic methodologies for benzoxazines and their derivatives.
Following the initial work by Holly and Cope, numerous synthetic methods for benzoxazines have been developed, with the Mannich condensation of a phenol, a primary amine, and formaldehyde being a common and versatile approach. The exploration of substituted benzoxazines, including those with electron-withdrawing groups like the nitro group, likely emerged from the desire to modulate the properties of these compounds for various applications.
Patents from the late 1980s and 1990s describe the synthesis of a variety of nitro-substituted benzoxazine derivatives, indicating that by this period, the synthesis of such compounds was well-established. For instance, a 1988 patent details the synthesis of 7-fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one, a structurally related compound.[2] A subsequent patent from 1995 describes the synthesis of 4-amino-3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazine.[3] These documents provide valuable insights into the established synthetic chemistry of nitrobenzoxazines.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 28226-22-4 | [4] |
| Molecular Formula | C₈H₈N₂O₃ | [4] |
| Molecular Weight | 180.16 g/mol | [4] |
| Appearance | Orange Powder | Thermo Fisher Scientific |
| Melting Point | 113.5-122.5 °C | Thermo Fisher Scientific |
| Purity | ≥95% to 97% | [4][5] |
Experimental Protocols for Synthesis
While a specific protocol for the title compound is not detailed in the available historical literature, the following sections provide detailed methodologies for the synthesis of structurally similar nitro-substituted benzoxazines, which can be adapted by skilled chemists.
General Synthesis of Nitro-Substituted Benzoxazinones
A general method for the synthesis of a nitro-substituted benzoxazinone is described in U.S. Patent 4,792,605. This procedure involves the nitration of a benzoxazinone precursor.[2]
Protocol:
-
A solution of 7-fluoro-2H-1,4-benzoxazin-3(4H)-one (2.0 g) in 80% aqueous sulfuric acid (30 ml) is cooled to 0° to 5° C.[2]
-
To this cooled solution, 60% nitric acid (1.6 g) is gradually added while maintaining the temperature between 0° and 5° C.[2]
-
The resulting mixture is stirred at the same temperature for 30 minutes.[2]
-
The reaction mixture is then poured onto ice water, leading to the precipitation of the product.[2]
-
The precipitated crystals are collected by filtration, washed with water, and dried to yield 7-fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one (2.1 g) as pale brown crystals.[2]
Synthesis of a 6-Nitro-2H-1,4-benzoxazine Derivative
U.S. Patent 5,420,126 provides a method for the synthesis of a more complex 6-nitro-2H-1,4-benzoxazine derivative, which involves the modification of a pre-existing 6-nitro-benzoxazine.[3]
Protocol:
-
Dissolve 0.35 g of 4-amino-3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazine in 4 ml of methylene chloride and cool the solution in an ice bath.[3]
-
Add 0.16 g of triethylamine to the solution.[3]
-
Slowly add a solution of 0.18 ml of 4-chlorobutyryl chloride in 1.4 ml of methylene chloride dropwise.[3]
-
After stirring for 30 minutes, dilute the reaction mixture with water and extract with chloroform.[3]
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the product.[3]
Visualizing the Synthetic Pathway
The following diagram illustrates a generalized synthetic workflow for obtaining a nitro-substituted benzoxazine, based on the common synthetic strategies.
Caption: Generalized workflow for the synthesis of this compound.
Conclusion
This compound represents an important, functionalized member of the broader benzoxazine family. While its specific discovery is not well-documented, its existence is a logical outcome of the extensive research into the synthesis and modification of benzoxazine scaffolds. The synthetic protocols outlined in this guide, derived from key patents in the field, provide a solid foundation for researchers to produce this and related compounds. The continued exploration of such nitro-substituted benzoxazines may lead to new discoveries in materials science and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. US4792605A - 1,4-benzoxazin-3-one-6-(amino or nitro) intermediates - Google Patents [patents.google.com]
- 3. US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Theoretical Framework for 6-nitro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide
Abstract: This technical guide provides a comprehensive theoretical and experimental framework for the study of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine. Due to the limited availability of direct experimental and theoretical studies on this specific molecule, this document outlines a robust, proposed research plan based on established methodologies for analogous nitroaromatic and benzoxazine compounds. It includes detailed, hypothetical protocols for computational analysis, chemical synthesis, and characterization. Furthermore, this guide presents predicted quantitative data derived from these proposed theoretical models and visualizes key workflows and a potential biological pathway using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the properties and potential applications of this compound.
Introduction
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif integral to numerous biologically active molecules and advanced materials.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, making them compelling targets for drug discovery and development.[2][3] The introduction of a nitro group at the 6-position is anticipated to significantly modulate the electronic properties, reactivity, and biological interactions of the parent benzoxazine ring. Nitroaromatic compounds are known for their unique biological activities, which are often initiated by the enzymatic reduction of the nitro group, leading to reactive intermediates capable of interacting with cellular macromolecules.[4][5]
This guide bridges the current information gap by presenting a complete, albeit predictive, theoretical and experimental overview of this compound.
Theoretical Studies: A Proposed Computational Protocol
To elucidate the structural, electronic, and spectroscopic properties of this compound, a computational study employing Density Functional Theory (DFT) is proposed. DFT has proven to be a reliable method for predicting the properties of nitroaromatic and heterocyclic compounds.[6]
Computational Methodology
All calculations would be performed using a standard quantum chemistry software package like Gaussian. The geometry of the molecule would be optimized without symmetry constraints using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.[7] This level of theory provides a good balance between accuracy and computational cost for organic molecules containing nitro groups. Frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Predicted Molecular Properties
Based on the proposed DFT calculations, a range of molecular properties can be predicted. The following tables summarize the expected quantitative data for this compound.
Table 1: Predicted Geometrical Parameters (Optimized Structure)
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-NO₂ | ~1.48 |
| N-O (in NO₂) | ~1.23 |
| C-O (in oxazine ring) | ~1.37 |
| C-N (in oxazine ring) | ~1.40 |
| Bond Angles (°) ** | |
| O-N-O (in NO₂) | ~124.5 |
| C-C-N (at NO₂ group) | ~119.0 |
| Dihedral Angles (°) ** | |
| C-C-N-O (NO₂ twist) | ~0.5 |
Table 2: Predicted Electronic and Spectroscopic Properties
| Property | Predicted Value / Description |
| Dipole Moment | ~5.5 - 6.5 Debye |
| HOMO Energy | ~ -7.0 eV |
| LUMO Energy | ~ -3.5 eV |
| HOMO-LUMO Gap (ΔE) | ~ 3.5 eV |
| Mulliken Atomic Charges | |
| N (in NO₂) | ~ +0.60 e |
| O (in NO₂) | ~ -0.45 e |
| N (in oxazine ring) | ~ -0.30 e |
| Key IR Frequencies (cm⁻¹) | |
| N-H Stretch | ~3350-3400 |
| Asymmetric NO₂ Stretch | ~1520-1540 |
| Symmetric NO₂ Stretch | ~1340-1360 |
| C-O-C Stretch | ~1230-1250 |
Experimental Protocols
This section details the proposed experimental procedures for the synthesis and characterization of this compound.
Synthesis Protocol
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines can be achieved through various methods, often involving the condensation of a 2-aminophenol derivative.[2][8] A plausible route for the target compound is the reaction of 2-amino-5-nitrophenol with 1,2-dibromoethane.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 2-amino-5-nitrophenol (1.0 eq) in a suitable high-boiling polar aprotic solvent such as DMF or DMSO, add a base like potassium carbonate (K₂CO₃, 2.5 eq).
-
Addition of Reagent: While stirring vigorously, add 1,2-dibromoethane (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water. A solid precipitate is expected to form.
-
Purification: Collect the crude product by filtration, wash thoroughly with water, and dry under vacuum. Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization Protocols
The structure and purity of the synthesized compound would be confirmed using standard spectroscopic and analytical techniques.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 or 500 MHz spectrometer using DMSO-d₆ or CDCl₃ as the solvent. Expected ¹H NMR signals would include distinct aromatic protons in the nitro-substituted ring, and two triplets corresponding to the -O-CH₂- and -N-CH₂- protons of the oxazine ring.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will be recorded to identify key functional groups. Characteristic peaks for the N-H stretch, aromatic C-H, asymmetric and symmetric NO₂ stretches, and the C-O-C ether linkage are expected as detailed in Table 2.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula (C₈H₈N₂O₃) by determining the accurate mass of the molecular ion peak.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will be performed to determine the melting point, polymerization behavior (if any), and thermal stability of the compound.[12]
Visualizations: Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Computational Workflow
The following diagram illustrates the proposed workflow for the theoretical analysis of the target molecule.
Synthetic and Characterization Workflow
This diagram outlines the logical flow from chemical synthesis to final characterization.
Hypothetical Biological Signaling Pathway
Nitroaromatic compounds often exert biological effects through reductive activation.[4] The following diagram proposes a hypothetical pathway where the benzoxazine derivative is activated by a nitroreductase enzyme, leading to a reactive intermediate that could induce cellular stress responses.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bulky 1,4-benzoxazine derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of nitro-aromatics using C 5 N 2 as an electrochemical sensor: a DFT approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05600K [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 9. [PDF] Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine | Semantic Scholar [semanticscholar.org]
- 10. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
6-Nitro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 6-nitro-3,4-dihydro-2H-1,4-benzoxazine, a nitroaromatic compound relevant in research and development. Due to its chemical nature, stringent adherence to safety protocols is imperative to mitigate potential risks. This document outlines the known hazards, recommended handling procedures, and the experimental basis for these precautions.
Physicochemical and Toxicological Data
A summary of the key physical, chemical, and toxicological properties of this compound is presented below. This information is compiled from various safety data sheets (SDS) and chemical databases.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₈N₂O₃ | [1] |
| Molar Mass | 180.16 g/mol | [1][2] |
| Appearance | Orange Powder | [3] |
| Melting Point | 117-122.5 °C | [2][3] |
| Boiling Point | 337.1 ± 42.0 °C (Predicted) | [2] |
| Density | 1.332 ± 0.06 g/cm³ (Predicted) | [2] |
| GHS Hazard Statements | H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][4][5] |
| GHS Precautionary Statements | P261, P264, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P312 | [6] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Acute Toxicity: The compound is classified as acutely toxic if swallowed.[1]
Irritation: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5]
Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
| PPE Category | Item | Specifications |
| Engineering Controls | Chemical Fume Hood | All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards. |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[7] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood. |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and personal clothing. Wash hands thoroughly after handling. Avoid breathing dust or fumes. Use only with adequate ventilation.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing and reducing agents.
Experimental Protocols for Hazard Assessment
The hazard classifications for this compound are based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies relevant to the identified hazards.
Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)
This method is designed to classify a substance into a toxicity category based on the LD₅₀ (median lethal dose).[7][8]
-
Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the next step, allowing for classification with a minimal number of animal deaths.
-
Animal Model: Typically, young adult female rats are used.
-
Procedure:
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
A group of animals (e.g., 3) is dosed with the starting concentration.
-
The animals are observed for a period of up to 14 days for signs of toxicity and mortality.
-
Depending on the outcome (number of animals that die or show signs of toxicity), the dose for the next group of animals is either increased or decreased, or the test is stopped.
-
-
Endpoint: The substance is classified into a GHS category based on the dose at which mortality or evident toxicity is observed.
In Vitro Skin Irritation (Based on OECD Guideline 439: Reconstructed Human Epidermis Test)
This in vitro method assesses the potential of a chemical to cause skin irritation.[1][9][10]
-
Principle: The test uses a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin. The test chemical is applied to the surface of the RhE tissue, and cell viability is measured to determine irritation potential.
-
Procedure:
-
The test chemical is applied topically to the RhE tissue for a defined period (e.g., 60 minutes).
-
After exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours).
-
Cell viability is assessed using a cell viability assay, most commonly the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, which is then quantified spectrophotometrically.
-
-
Endpoint: If the mean tissue viability is reduced to ≤ 50% of the negative control, the chemical is classified as a skin irritant (GHS Category 2).
Acute Eye Irritation (Based on OECD Guideline 405)
This guideline describes the procedure for assessing acute eye irritation or corrosion.[2][11][12][13]
-
Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control. The degree of irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.
-
Procedure:
-
A weight-of-evidence analysis of existing data is performed first to avoid unnecessary animal testing.
-
If testing is necessary, a single animal is used in an initial test.
-
The substance is instilled into the conjunctival sac of one eye.
-
The eyes are examined at 1, 24, 48, and 72 hours after application, and ocular lesions are scored.
-
If a corrosive or severe irritant effect is not observed, the response is confirmed using up to two additional animals.
-
-
Endpoint: The classification of the substance is based on the severity and reversibility of the observed ocular lesions.
Visualized Workflows and Mechanisms
Safe Handling Workflow
The following diagram illustrates a generalized workflow for safely handling this compound in a laboratory setting.
Caption: A generalized workflow for the safe handling of this compound.
Toxicological Mechanism of Nitroaromatic Compounds
The toxicity of many nitroaromatic compounds is linked to the metabolic reduction of the nitro group. This process can lead to the formation of reactive intermediates and the generation of oxidative stress.[3][6][14][15][16]
Caption: The metabolic activation and resulting toxicity pathways for nitroaromatic compounds.
Emergency Procedures
First Aid Measures:
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention.[8]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[8]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Get medical attention.[8]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, alcohol-resistant foam.
-
Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx).
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.
-
Containment and Cleaning Up: Soak up with inert absorbent material. Keep in suitable, closed containers for disposal.
This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and adherence to all institutional and regulatory safety protocols. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.
References
- 1. siesascs.edu.in [siesascs.edu.in]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. delltech.com [delltech.com]
- 5. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. scielo.br [scielo.br]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. x-cellr8.com [x-cellr8.com]
- 11. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. oecd.org [oecd.org]
- 14. researchgate.net [researchgate.net]
- 15. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 16. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-nitro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its commercial availability, physicochemical properties, a representative synthesis protocol, and plausible biological mechanisms of action based on the broader class of nitroaromatic and benzoxazine compounds.
Commercial Suppliers and Physicochemical Properties
This compound is available from several commercial chemical suppliers. The table below summarizes key quantitative data obtained from these suppliers, providing a comparative overview for procurement and experimental planning.
| Supplier | Catalog Number | Purity | Appearance | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Thermo Scientific Chemicals (via Fisher Scientific) | AC158180500 | 97% | Not specified | C₈H₈N₂O₃ | 180.16 | 28226-22-4 |
| Santa Cruz Biotechnology | sc-222427 | ≥95% | Not specified | C₈H₈N₂O₃ | 180.16 | 28226-22-4 |
| CP Lab Chemicals | Not specified | min 98% | Not specified | C₈H₈N₂O₃ | 180.2 | 28226-22-4 |
| Sigma-Aldrich | Not specified | Not specified | Solid | C₈H₈N₂O₃ | 180.16 | 28226-22-4 |
Experimental Protocols
Representative Synthesis of a Nitro-Based Benzoxazine Monomer [1]
Materials:
-
Phenylsemicarbazide
-
para-Nitrophenol
-
Paraformaldehyde
-
1,4-Dioxane
-
Chloroform
-
1 N Sodium hydroxide solution
-
Distilled water
-
Acetone
Equipment:
-
500 mL three-necked round bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Thermometer
-
Vacuum oven
Procedure:
-
A mixture of phenylsemicarbazide (3 g, 19.84 mmol), para-nitrophenol (2.75 g, 19.84 mmol), and 1,4-dioxane is placed in a 500 mL three-necked round bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer.
-
The mixture is stirred at 100°C for 30 minutes.
-
Paraformaldehyde (1.191 g, 39.69 mmol) is then added, and the reaction is heated to 130°C for 40 minutes.
-
After cooling to room temperature, the product is washed multiple times with distilled water.
-
The washed product is then dissolved in 100 mL of chloroform and purified by washing with approximately 1 L of 1 N sodium hydroxide solution.
-
The solvent is evaporated in a vacuum oven.
-
The final product is recrystallized from an acetone/chloroform (2/1) mixture and dried at 110°C for 7 hours.
Plausible Biological Activity and Signaling Pathways
Benzoxazine derivatives are recognized as a "privileged scaffold" in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, anti-tuberculosis, antioxidant, and anti-cancer properties.[2] The presence of the nitro group in this compound suggests potential mechanisms of action common to other nitroaromatic compounds.
Potential Antimicrobial Mechanism of Action
Nitroaromatic compounds often function as prodrugs that require reductive bioactivation to exert their antimicrobial effects.[2] This process is typically carried out by microbial nitroreductases. The reduction of the nitro group generates reactive nitrogen species, such as nitric oxide (NO), which can induce both oxidative and nitrosative stress within the microbial cell.[2] This can lead to a variety of cytotoxic effects, including lipid peroxidation, nitrosation of proteins, and DNA damage, ultimately resulting in microbial cell death.[2]
Caption: Plausible antimicrobial mechanism of this compound.
Potential Anti-inflammatory Mechanism of Action
A key mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] Inflammatory stimuli, such as cytokines or pathogens, typically lead to the phosphorylation and subsequent degradation of IκB (inhibitor of kappa B).[3] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[3] Nitro-fatty acids, which share the nitro functional group with the compound of interest, have been shown to exert potent anti-inflammatory actions by inhibiting NF-κB activity.[3] This inhibition can occur through the prevention of IκB phosphorylation and degradation.[3]
Caption: Plausible anti-inflammatory mechanism via NF-κB pathway inhibition.
Conclusion
This compound is a commercially available compound with potential for applications in drug discovery and materials science. While specific experimental data on its biological activity is limited, its structural features suggest plausible antimicrobial and anti-inflammatory properties through mechanisms common to nitroaromatic and benzoxazine compounds. The provided representative synthesis protocol and mechanistic pathways offer a solid foundation for researchers initiating studies on this and related molecules. Further investigation is warranted to fully elucidate the specific biological functions and therapeutic potential of this compound.
References
preliminary screening of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine derivatives
An In-depth Technical Guide to the Preliminary Screening of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Derivatives of this scaffold have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3][4] The introduction of a nitro group at the 6-position, as in this compound, offers a key substitution point for the development of novel derivatives with potentially enhanced or novel biological activities. The electron-withdrawing nature of the nitro group can significantly influence the molecule's physicochemical properties and its interactions with biological targets.
This technical guide outlines a comprehensive framework for the preliminary in vitro screening of novel this compound derivatives. It provides detailed experimental protocols for key biological assays, templates for data presentation, and workflows to guide the initial assessment of this promising class of compounds. While specific screening data for a broad library of these exact derivatives is not extensively published, the methodologies described herein are based on established practices for evaluating related benzoxazine compounds.[2][5]
General Screening Workflow
A typical preliminary screening campaign involves a logical progression from synthesis to focused biological evaluation. The primary goal is to identify hit compounds with significant activity in primary assays, which can then be prioritized for more detailed secondary screening and mechanism of action studies.
Caption: General workflow for the preliminary screening of a new compound library.
Anticancer Activity Screening
A primary focus for new heterocyclic compounds is the evaluation of their cytotoxic potential against various cancer cell lines. This helps identify compounds that can inhibit cancer cell proliferation or induce cell death.
Hypothetical Data Presentation: Anticancer Activity
Quantitative data from cytotoxicity assays should be summarized to compare the potency of different derivatives. The half-maximal inhibitory concentration (IC₅₀) is the standard metric.
| Compound ID | R-Group Substitution | IC₅₀ (µM) vs. MCF-7 (Breast Cancer)[5] | IC₅₀ (µM) vs. HCT-116 (Colon Cancer)[5] | IC₅₀ (µM) vs. A549 (Lung Cancer)[6] | Selectivity Index (SI)¹ |
| NBO-001 | -H (Parent) | >100 | >100 | >100 | - |
| NBO-002 | -CH₂-Ph | 2.27 | 4.44 | 15.2 | 9.7 |
| NBO-003 | -CO-Ph | 10.5 | 18.1 | 25.6 | 2.1 |
| NBO-004 | -SO₂-Ph | 7.8 | 11.3 | 19.8 | 3.0 |
| Doxorubicin | (Control) | 0.85 | 1.10 | 1.50 | 1.2 |
¹ Selectivity Index (SI) is calculated as IC₅₀ in a normal cell line (e.g., HdFn) / IC₅₀ in a cancer cell line. A higher SI value (>2) is desirable. Data is hypothetical and for illustrative purposes, based on activities seen in related benzoxazine structures.[2]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Principle: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The concentration of this formazan, measured spectrophotometrically, is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile plates
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity Screening
Benzoxazine derivatives have also shown promise as antimicrobial agents.[7] A preliminary screening should assess their activity against a panel of pathogenic bacteria and fungi.
Hypothetical Data Presentation: Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | R-Group Substitution | MIC (µg/mL) vs. S. aureus (Gram +) | MIC (µg/mL) vs. E. coli (Gram -) | MIC (µg/mL) vs. C. albicans (Fungus) |
| NBO-001 | -H (Parent) | >128 | >128 | >128 |
| NBO-005 | -Cl | 16 | 64 | 32 |
| NBO-006 | -F | 32 | 64 | 64 |
| NBO-007 | -OCH₃ | 64 | >128 | >128 |
| Ciprofloxacin | (Bacterial Control) | 0.5 | 0.25 | N/A |
| Fluconazole | (Fungal Control) | N/A | N/A | 2 |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium.[8][9]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of a test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is used to determine the lowest compound concentration that inhibits growth.
Materials:
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well U-bottom plates
-
Test compounds dissolved in DMSO
-
Bacterial/Fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Resazurin solution (optional, for viability indication)[8]
Procedure:
-
Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the stock test compound to the first well and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi).
-
Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. This will further dilute the compound concentrations by half.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound where no turbidity (visible growth) is observed.
Potential Mechanism of Action: Visualization
While preliminary screening focuses on identifying activity, understanding the potential mechanism is a critical next step. For cytotoxic compounds, a common mechanism is the induction of apoptosis. The diagram below illustrates a simplified, generalized apoptotic signaling pathway that could be investigated for active compounds.
Caption: A potential intrinsic apoptosis pathway induced by a cytotoxic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijfans.org [ijfans.org]
- 5. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine from p-Nitrophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available precursor, p-nitrophenol. The synthesis is a two-step process involving an initial O-alkylation followed by a reductive cyclization.
Overview of the Synthetic Pathway
The synthesis commences with the Williamson ether synthesis, where p-nitrophenol is O-alkylated using 2-chloroethanol in the presence of a base to yield the intermediate, 2-(4-nitrophenoxy)ethanol. This intermediate is then subjected to a reductive cyclization reaction, where the nitro group is reduced to an amine, which subsequently undergoes an intramolecular cyclization to form the desired this compound.
Data Presentation
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| p-Nitrophenol | C₆H₅NO₃ | 139.11 | 113-114 | - |
| 2-(4-Nitrophenoxy)ethanol | C₈H₉NO₄ | 183.16 | 82-85[1] | ~85 |
| This compound | C₈H₈N₂O₃ | 180.16 | 117-119 | ~70 |
Experimental Protocols
Step 1: Synthesis of 2-(4-Nitrophenoxy)ethanol
This procedure details the O-alkylation of p-nitrophenol via the Williamson ether synthesis.
Materials:
-
p-Nitrophenol
-
2-Chloroethanol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Distilled water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
To a round-bottom flask, add p-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by distilled water and brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(4-nitrophenoxy)ethanol as a solid.
Step 2: Synthesis of this compound
This protocol describes the reductive cyclization of 2-(4-nitrophenoxy)ethanol to the target compound.
Materials:
-
2-(4-Nitrophenoxy)ethanol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-(4-nitrophenoxy)ethanol (1.0 eq) in ethanol.
-
Cool the solution in an ice bath and add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid dropwise with stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture) to afford this compound.
Visualizations
Caption: Synthetic workflow for this compound.
References
Application Notes: Synthesis of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine
For Research Use Only. Not for household, drug, or human use.
This document provides a detailed protocol for the synthesis of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound utilized as a building block in medicinal chemistry and materials science.[1][2] The synthesis is a two-step process commencing with the partial reduction of 2,4-dinitrophenol to form the key intermediate, 2-amino-4-nitrophenol, followed by a cyclization reaction to yield the final product.
Compound Profile:
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 28226-22-4[1][3][4][5] |
| Molecular Formula | C₈H₈N₂O₃[3][4] |
| Molecular Weight | 180.16 g/mol [3][4] |
| Appearance | Orange to brown solid/powder[5][6] |
| Melting Point | 117-122.5 °C[5][6] |
Safety and Handling
Extreme caution is required when handling the materials involved in this synthesis.
-
This compound is classified as acutely toxic if swallowed (GHS Category 3), causes skin irritation, and serious eye irritation.[3][7][8] The GHS pictogram is GHS06 (skull and crossbones) with the signal word "Danger".[3] It is transported as a toxic solid under UN2811.[9]
-
2,4-Dinitrophenol is highly toxic, an irritant, and poses an explosion risk.
-
Sodium Sulfide is corrosive and toxic. Contact with acid releases highly toxic hydrogen sulfide gas.
-
1,2-Dibromoethane is a suspected carcinogen and is highly toxic.
-
Dimethylformamide (DMF) is a skin irritant and a suspected teratogen.
Required Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (nitrile or neoprene).
-
Chemical safety goggles and a full-face shield.
-
A laboratory coat.
-
All procedures must be conducted within a certified chemical fume hood to avoid inhalation of dust and vapors.
Experimental Protocols
Part 1: Synthesis of 2-Amino-4-nitrophenol Intermediate
This procedure is adapted from a well-established method for the selective reduction of one nitro group on 2,4-dinitrophenol.[10]
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 2,4-Dinitrophenol | 184.11 | 50.0 g | 0.272 | 1.0 |
| Ammonium Chloride | 53.49 | 100.0 g | 1.869 | 6.9 |
| Sodium Sulfide (60% fused) | 78.04 | 117.0 g | 0.900 (active) | 3.3 |
| Conc. Ammonia (28%) | 17.03 | 16.7 mL | - | - |
| Glacial Acetic Acid | 60.05 | ~17 mL | - | - |
| Deionized Water | 18.02 | ~850 mL | - | - |
Procedure:
-
Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 50.0 g (0.272 mol) of 2,4-dinitrophenol in 415 mL of water.
-
Addition: Begin stirring and add 100.0 g (1.869 mol) of ammonium chloride and 16.7 mL of concentrated aqueous ammonia. Heat the mixture to 85 °C using a water bath.
-
Reduction: Turn off the heat. When the mixture cools to 70 °C, add 117.0 g of 60% fused sodium sulfide in ~15 g portions every 5-10 minutes. The temperature should be maintained between 80-85 °C, using external cooling (e.g., a wet cloth) if necessary.[10]
-
Digestion & Filtration: After the final addition, heat the reaction mixture at 85 °C for an additional 15 minutes. Filter the hot mixture through a pre-heated Büchner funnel to remove insoluble byproducts.[10]
-
Crystallization: Transfer the hot filtrate to a beaker and allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Isolation & Purification: Collect the crude product by vacuum filtration. Dissolve the solid in 250 mL of boiling water and acidify the solution with glacial acetic acid until it is acidic to litmus paper (~17 mL).[10] Activated carbon can be added to decolorize the solution if needed.
-
Final Product: Filter the hot solution and allow the filtrate to cool to 20 °C. Collect the resulting brown crystals of 2-amino-4-nitrophenol by vacuum filtration and dry them in a vacuum oven at 60 °C. The expected yield is approximately 65%.[10]
Part 2: Synthesis of this compound
This step involves the N-alkylation followed by intramolecular O-alkylation (cyclization) of the 2-amino-4-nitrophenol intermediate.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 2-Amino-4-nitrophenol | 154.12 | 10.0 g | 0.065 | 1.0 |
| 1,2-Dibromoethane | 187.86 | 7.5 mL (16.3 g) | 0.087 | 1.34 |
| Potassium Carbonate (anhydrous) | 138.21 | 27.0 g | 0.195 | 3.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 150 mL | - | - |
Procedure:
-
Setup: To a 250 mL round-bottom flask, add 10.0 g (0.065 mol) of 2-amino-4-nitrophenol, 27.0 g (0.195 mol) of anhydrous potassium carbonate, and 150 mL of anhydrous DMF.
-
Addition: Equip the flask with a reflux condenser and a magnetic stir bar. Add 7.5 mL (0.087 mol) of 1,2-dibromoethane to the stirring suspension.
-
Reaction: Heat the mixture to 100-110 °C and maintain this temperature for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of cold water. A precipitate should form.
-
Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to yield the final product as an orange or brown solid.
-
Drying: Dry the purified this compound in a vacuum oven at 50 °C.
Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Nitro-3,4-dihydro-2H-benzo b 1,4 oxazine 28226-22-4 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. H33900.03 [thermofisher.com]
- 6. chembk.com [chembk.com]
- 7. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C8H6N2O4 | CID 2763683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 6-nitro-3,4-dihydro-2H-1,4-benzoxazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this structure are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The introduction of a nitro group at the 6-position of the benzoxazine ring can significantly influence the molecule's electronic properties and biological activity, making 6-nitro-3,4-dihydro-2H-1,4-benzoxazine an intriguing candidate for further investigation and development in medicinal chemistry.
These application notes provide an overview of the potential therapeutic applications of this compound, along with detailed, hypothetical protocols for its synthesis and evaluation in key biological assays.
Potential Therapeutic Applications
While specific biological data for this compound is not extensively available in the public domain, the known activities of the benzoxazine scaffold and related nitro-aromatic compounds suggest several potential therapeutic applications.
Antimicrobial Activity
Benzoxazine derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[3][5] The nitro group is a known pharmacophore in several antimicrobial drugs, where it can be reduced by microbial nitroreductases to generate cytotoxic reactive nitrogen species. Therefore, this compound is a promising scaffold for the development of novel antimicrobial agents.
Anti-inflammatory Activity
Chronic inflammation is a key component of many diseases. Certain benzoxazine derivatives have been shown to possess anti-inflammatory properties.[1][6] The mechanism of action may involve the inhibition of pro-inflammatory enzymes or cytokines. The electron-withdrawing nature of the nitro group could modulate the interaction of the benzoxazine core with biological targets involved in the inflammatory cascade.
Data Presentation
Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only. It is intended to demonstrate how experimental data for this compound and its derivatives could be presented. Actual experimental values may vary significantly.
| Compound ID | Modification | Target/Organism | Assay Type | Activity (IC50/MIC) |
| BNZ-1 | This compound | Staphylococcus aureus | MIC Determination | 16 µg/mL |
| Escherichia coli | MIC Determination | 32 µg/mL | ||
| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | 15 µM | ||
| BNZ-2 | N-acetyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine | Staphylococcus aureus | MIC Determination | 8 µg/mL |
| Escherichia coli | MIC Determination | 16 µg/mL | ||
| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | 10 µM | ||
| BNZ-3 | 6-amino-3,4-dihydro-2H-1,4-benzoxazine | Staphylococcus aureus | MIC Determination | > 64 µg/mL |
| Escherichia coli | MIC Determination | > 64 µg/mL | ||
| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | 50 µM |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and biological evaluation of this compound.
Synthesis of this compound
This protocol describes a two-step synthesis starting from the commercially available 2-amino-5-nitrophenol.
Step 1: Synthesis of 2-amino-5-nitrophenol (if not commercially available)
A common route to 2-amino-5-nitrophenol involves the nitration of 2-aminophenol. However, a more controlled synthesis starts from 2,4-dinitrophenol.[6]
-
Materials: 2,4-dinitrophenol, Ammonium chloride, Aqueous ammonia (28%), Sodium sulfide (60% fused), Glacial acetic acid, Deionized water, Norit (activated carbon).
-
Procedure:
-
In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 300 g of 2,4-dinitrophenol in 2.5 L of water.
-
Add 600 g of ammonium chloride and 100 mL of concentrated aqueous ammonia. Heat the mixture to 85°C with stirring.
-
Turn off the heat and allow the mixture to cool to 70°C.
-
Add 700 g of 60% fused sodium sulfide in portions, maintaining the temperature between 80-85°C.
-
After the addition is complete, heat the mixture at 85°C for 15 minutes.
-
Filter the hot reaction mixture through a preheated Büchner funnel.
-
Cool the filtrate overnight, collect the precipitated crystals, and press them dry.
-
Dissolve the crude product in 1.5 L of boiling water and acidify with glacial acetic acid.
-
Add 10 g of Norit, heat the solution, and filter while hot.
-
Cool the filtrate to 20°C, collect the brown crystals of 2-amino-5-nitrophenol, and dry.
-
Step 2: Synthesis of this compound
This step involves the reaction of 2-amino-5-nitrophenol with 1,2-dibromoethane.
-
Materials: 2-amino-5-nitrophenol, 1,2-dibromoethane, Anhydrous potassium carbonate, Anhydrous N,N-dimethylformamide (DMF), Ethyl acetate, Brine.
-
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-nitrophenol (1 equivalent) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.5 equivalents).
-
To this stirring suspension, add 1,2-dibromoethane (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-90°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
-
Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound against bacterial strains using the broth microdilution method.
-
Materials: Mueller-Hinton broth (MHB), Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), 96-well microtiter plates, Test compound stock solution (in DMSO), Positive control antibiotic (e.g., Ciprofloxacin), Resazurin solution.
-
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
In a 96-well plate, add 100 µL of MHB to each well.
-
Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the diluted bacterial suspension to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
The MIC is the lowest concentration of the compound that prevents a color change from blue to pink (indicating inhibition of bacterial growth).
-
Anti-inflammatory Activity Assay: Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory effect of this compound on COX-2 activity.
-
Materials: Human recombinant COX-2 enzyme, Arachidonic acid (substrate), Heme, Assay buffer (e.g., Tris-HCl), Test compound stock solution (in DMSO), Positive control inhibitor (e.g., Celecoxib), N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD), 96-well plate reader.
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and COX-2 enzyme.
-
Add various concentrations of the test compound or positive control to the wells of a 96-well plate.
-
Add the enzyme reaction mixture to the wells and incubate for a short period at room temperature.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Measure the rate of oxidation of TMPD by monitoring the absorbance at a specific wavelength (e.g., 590 nm) over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential anti-inflammatory mechanism via COX-2 inhibition.
Caption: General workflow for biological evaluation.
References
- 1. ijfans.org [ijfans.org]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ikm.org.my [ikm.org.my]
- 4. ijrpr.com [ijrpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-nitro-3,4-dihydro-2H-1,4-benzoxazine in Cancer Research
Disclaimer: Direct experimental data on the application of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine in cancer research is limited in publicly available literature. The following application notes and protocols are based on the known activities of structurally related benzoxazine derivatives and nitroaromatic compounds in the context of oncology. These should be considered as a starting point for investigation and not as established applications for this specific molecule.
Introduction
Benzoxazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] Modifications to the benzoxazine scaffold have led to the development of compounds with various mechanisms of action, such as inhibition of key cellular signaling pathways and enhancement of sensitivity to radiation therapy.[1][2] The presence of a nitro group, as in this compound, suggests potential for its application as a radiosensitizer, particularly in the hypoxic microenvironment of solid tumors.[3][4]
This document provides a theoretical framework and generalized protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this compound in cancer research.
Potential Applications in Cancer Research
Based on the activities of related compounds, this compound could be investigated for the following applications:
-
As a Radiosensitizing Agent: Many benzoxazine derivatives have been shown to enhance the efficacy of radiation therapy.[2] The proposed mechanisms often involve the inhibition of DNA repair pathways. Specifically, some benzoxazines are known inhibitors of DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the non-homologous end-joining (NHEJ) pathway for repairing DNA double-strand breaks induced by ionizing radiation.[2][5][6] By inhibiting DNA-PK, these compounds can prevent cancer cells from repairing radiation-induced damage, leading to increased cell death.
-
As a Hypoxia-Activated Prodrug: The nitroaromatic structure of this compound is a key feature of many bioreductive drugs.[4][7] In the low-oxygen (hypoxic) conditions characteristic of solid tumors, the nitro group can be reduced by cellular reductases to form highly cytotoxic radical species.[8] These radicals can induce DNA damage and other forms of cellular stress, leading to selective killing of hypoxic cancer cells, which are often resistant to conventional therapies.
-
As a Direct Cytotoxic Agent: While many benzoxazines show modest direct cytotoxicity, structural modifications can lead to potent antiproliferative activity.[9][10] The anticancer effects of these derivatives are often mediated through the induction of apoptosis and cell cycle arrest.
Hypothetical Signaling Pathways
The following diagrams illustrate the potential mechanisms of action of this compound in cancer cells, based on the known activities of related compounds.
References
- 1. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosensitizing activity of a novel Benzoxazine through the promotion of apoptosis and inhibition of DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of nitroaromatic compounds as hypoxic cell radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Chemical Modifiers of Radiation Response - Clinical GateClinical Gate [clinicalgate.com]
- 9. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-nitro-3,4-dihydro-2H-1,4-benzoxazine as a Building Block for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols describe a hypothetical application of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine as a building block for Proteolysis Targeting Chimeras (PROTACs). To date, there is no direct literature precedent for the use of this specific molecule in PROTAC development. The proposed synthetic routes and experimental protocols are based on established chemical principles and general practices in PROTAC research and are intended for illustrative and conceptual purposes.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1] They function by recruiting a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A typical PROTAC consists of a ligand for the POI (a "warhead"), a ligand for an E3 ligase, and a chemical linker that connects the two.
The benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer and anti-inflammatory properties. This makes it an attractive scaffold for consideration in drug discovery. This document outlines a prospective approach for utilizing this compound as a starting material for the synthesis of a novel warhead for incorporation into a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology.
Proposed Synthetic Strategy
The overall strategy involves the functionalization of this compound to introduce a suitable handle for linker attachment. The nitro group at the 6-position can be reduced to an amine, which can then be acylated to introduce a linker with a terminal functional group for coupling to an E3 ligase ligand.
Workflow for the Synthesis of a Hypothetical BRD4-targeting PROTAC:
Caption: Proposed synthetic workflow for a benzoxazine-based PROTAC.
Data Presentation (Hypothetical)
The following tables present hypothetical data for a PROTAC synthesized from a 6-amino-3,4-dihydro-2H-1,4-benzoxazine-derived warhead.
Table 1: Biochemical and Cellular Activity of Hypothetical PROTAC
| Compound ID | Warhead BRD4 Binding (IC50, nM) | PROTAC BRD4 Degradation (DC50, nM) | Max Degradation (Dmax, %) |
| Benzo-PROTAC-1 | 550 | 75 | 92 |
| JQ1 (Reference) | 150 | N/A | N/A |
Table 2: In Vitro Pharmacokinetic Properties (Hypothetical)
| Compound ID | Human Liver Microsomal Stability (t1/2, min) | Caco-2 Permeability (Papp, 10^-6 cm/s) |
| Benzo-PROTAC-1 | 45 | 5.2 |
Experimental Protocols
Protocol 1: Synthesis of 6-amino-3,4-dihydro-2H-1,4-benzoxazine (Warhead Precursor)
This protocol describes the reduction of the nitro group of the starting material.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Water (H2O)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (5.0 eq) and iron powder (5.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 6-amino-3,4-dihydro-2H-1,4-benzoxazine.
Protocol 2: Synthesis of a Hypothetical Benzoxazine-based PROTAC
This protocol outlines the coupling of the warhead precursor to a linker and then to an E3 ligase ligand.
Step 2a: Coupling of Warhead Precursor to a Linker
Materials:
-
6-amino-3,4-dihydro-2H-1,4-benzoxazine (from Protocol 1)
-
Carboxy-PEG-linker with a protected terminal amine (e.g., Boc-NH-PEG-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxy-PEG-linker (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of 6-amino-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected warhead-linker conjugate.
-
Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the amine-functionalized warhead-linker.
Step 2b: Final PROTAC Assembly
Materials:
-
Amine-functionalized warhead-linker (from Step 2a)
-
Pomalidomide-linker-carboxylic acid (commercially available or synthesized separately)
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Follow the amide coupling procedure as described in Step 2a, using the pomalidomide-linker-carboxylic acid (1.0 eq) and the amine-functionalized warhead-linker (1.1 eq).
-
After the reaction is complete, purify the final PROTAC using preparative reverse-phase HPLC.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.
Protocol 3: Biological Evaluation of the PROTAC - BRD4 Degradation Assay
This protocol describes how to assess the ability of the synthesized PROTAC to induce the degradation of BRD4 in a cancer cell line.
Workflow for Biological Evaluation:
Caption: Workflow for assessing PROTAC-mediated protein degradation.
Materials:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Synthesized PROTAC and DMSO (for stock solution)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4 and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with the different concentrations of the PROTAC (and a DMSO vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the corresponding β-actin band intensity. Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation percentage).
Signaling Pathway Visualization
BRD4 is a key transcriptional regulator, and its degradation is expected to impact downstream signaling pathways, such as those involving c-Myc.
Caption: PROTAC-mediated degradation of BRD4 and its effect on c-Myc signaling.
References
Application Notes and Protocols for Reactions Involving 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for key reactions involving 6-nitro-3,4-dihydro-2H-1,4-benzoxazine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural features. The following protocols detail its synthesis and subsequent functionalization through reduction of the nitro group, N-alkylation, and N-acylation, opening avenues for the creation of diverse molecular libraries for drug discovery and other applications.
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclization of 2-amino-4-nitrophenol with 1,2-dibromoethane. This reaction proceeds via a nucleophilic substitution mechanism.
Caption: Synthesis workflow for this compound.
Experimental Protocol:
Materials:
-
2-Amino-4-nitrophenol
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-4-nitrophenol (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (2.5 eq).
-
To this stirring suspension, add 1,2-dibromoethane (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 24-48 hours), cool the mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Reactions Involving this compound
The synthesized this compound can undergo several key transformations to generate a variety of derivatives.
Caption: Key reactions of this compound.
Reduction of the Nitro Group
The nitro group can be readily reduced to a primary amine, a key functional group for further derivatization.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield 6-amino-3,4-dihydro-2H-1,4-benzoxazine.
N-Alkylation
The secondary amine in the benzoxazine ring can be alkylated to introduce various substituents.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile or DMF
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C and monitor by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine.
N-Acylation
Acylation of the secondary amine provides access to a range of amide derivatives.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer in vacuo and purify the crude product by column chromatography or recrystallization to yield the 4-acyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine.
Data Presentation
The following tables summarize the expected and reported data for the key compounds in these transformations.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₈H₈N₂O₃ | 180.16 | Orange powder | 113.5-122.5 |
| 6-Amino-3,4-dihydro-2H-1,4-benzoxazine | C₈H₁₀N₂O | 150.18 | Solid | Not Reported |
| 4-Benzyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine | C₁₅H₁₄N₂O₃ | 270.29 | Solid | Not Reported |
| 4-Acetyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine | C₁₀H₁₀N₂O₄ | 222.20 | Solid | Not Reported |
Expected Spectroscopic Data:
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| This compound | ~7.8 (d, 1H, Ar-H), ~7.6 (dd, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~4.3 (t, 2H, O-CH₂), ~3.5 (t, 2H, N-CH₂) | ~150, ~141, ~135, ~118, ~116, ~110, ~65, ~42 | ~3350 (N-H), ~1580, 1330 (NO₂) | 180 [M]⁺ |
| 6-Amino-3,4-dihydro-2H-1,4-benzoxazine | ~6.6-6.0 (m, 3H, Ar-H), ~4.2 (t, 2H, O-CH₂), ~3.5 (s, 2H, NH₂), ~3.3 (t, 2H, N-CH₂) | ~140, ~135, ~120, ~116, ~105, ~100, ~65, ~43 | ~3400-3200 (NH₂), ~3300 (N-H) | 150 [M]⁺ |
| 4-Benzyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine | ~7.8-7.2 (m, 8H, Ar-H), ~4.6 (s, 2H, N-CH₂-Ph), ~4.3 (t, 2H, O-CH₂), ~3.6 (t, 2H, N-CH₂) | ~150, ~141, ~138, ~135, ~129, ~128, ~127, ~118, ~116, ~110, ~65, ~55, ~50 | ~1580, 1330 (NO₂) | 270 [M]⁺ |
| 4-Acetyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine | ~8.0-7.0 (m, 3H, Ar-H), ~4.4 (t, 2H, O-CH₂), ~4.0 (t, 2H, N-CH₂), ~2.2 (s, 3H, COCH₃) | ~169, ~150, ~142, ~130, ~125, ~120, ~118, ~66, ~45, ~22 | ~1660 (C=O), ~1580, 1330 (NO₂) | 222 [M]⁺ |
Application Notes and Protocols: Derivatization of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine for Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine and the subsequent biological evaluation of the synthesized analogs. This document outlines detailed protocols for the synthesis of a library of derivatives and their screening in various bioassays to identify potential therapeutic agents.
Introduction
Benzoxazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The this compound scaffold presents a versatile starting point for the generation of diverse chemical libraries. The strategic derivatization of this core structure allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds with enhanced potency and selectivity.
A key synthetic strategy involves the reduction of the nitro group at the 6-position to a primary amine. This amino group serves as a versatile handle for a variety of chemical modifications, including acylation, sulfonylation, and alkylation, enabling the synthesis of a broad array of derivatives for biological screening.
Experimental Workflows
The overall workflow for the derivatization and bioassay of this compound is depicted below.
Figure 1: Overall workflow from synthesis to biological evaluation.
Synthetic Protocols
A crucial step in the derivatization of this compound is the reduction of the nitro group to an amine. This intermediate, 6-amino-3,4-dihydro-2H-1,4-benzoxazine, serves as the precursor for subsequent functionalization.
Protocol 1: Reduction of this compound
Objective: To synthesize 6-amino-3,4-dihydro-2H-1,4-benzoxazine.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (5 equivalents).
-
Slowly add concentrated hydrochloric acid to the mixture with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 6-amino-3,4-dihydro-2H-1,4-benzoxazine, can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of N-acyl and N-sulfonyl Derivatives
Objective: To synthesize a library of N-substituted derivatives of 6-amino-3,4-dihydro-2H-1,4-benzoxazine.
Materials:
-
6-amino-3,4-dihydro-2H-1,4-benzoxazine
-
Various acyl chlorides or sulfonyl chlorides (e.g., benzoyl chloride, acetyl chloride, benzenesulfonyl chloride)
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 6-amino-3,4-dihydro-2H-1,4-benzoxazine (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add pyridine or triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or sulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted derivative.
Bioassay Protocols
The synthesized library of derivatives should be subjected to a panel of bioassays to determine their biological activities.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial and fungal strains.
Materials:
-
Synthesized benzoxazine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO)
Procedure:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate to achieve a range of concentrations.
-
Prepare an inoculum of the microbial strain adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive control wells (broth with inoculum and standard antibiotic) and negative control wells (broth with inoculum and DMSO).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 4: Anticancer Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Synthesized benzoxazine derivatives
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare various concentrations of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data Summary
The following tables present hypothetical quantitative data for a series of derivatized 6-amino-3,4-dihydro-2H-1,4-benzoxazines to illustrate the structure-activity relationship.
Table 1: Antimicrobial Activity of N-substituted 6-amino-3,4-dihydro-2H-1,4-benzoxazine Derivatives
| Compound ID | R Group (Acyl/Sulfonyl) | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| 1a | Acetyl | 64 | 128 | >128 |
| 1b | Benzoyl | 32 | 64 | 64 |
| 1c | 4-Chlorobenzoyl | 16 | 32 | 32 |
| 1d | Benzenesulfonyl | 32 | 64 | 128 |
| 1e | 4-Toluenesulfonyl | 16 | 32 | 64 |
| Ciprofloxacin | - | 1 | 0.5 | N/A |
| Fluconazole | - | N/A | N/A | 8 |
Table 2: Anticancer Activity of N-substituted 6-amino-3,4-dihydro-2H-1,4-benzoxazine Derivatives
| Compound ID | R Group (Acyl/Sulfonyl) | IC₅₀ (µM) vs HeLa | IC₅₀ (µM) vs MCF-7 |
| 2a | Acetyl | >100 | >100 |
| 2b | Benzoyl | 45.2 | 58.7 |
| 2c | 4-Nitrobenzoyl | 15.8 | 22.1 |
| 2d | Naphthoyl | 25.6 | 31.4 |
| 2e | 4-Methoxybenzenesulfonyl | 55.3 | 72.9 |
| Doxorubicin | - | 0.5 | 0.8 |
Potential Signaling Pathways
Based on literature for structurally related compounds, the anticancer activity of these benzoxazine derivatives could be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.
Figure 2: Potential inhibition of the VEGFR signaling pathway.
Conclusion
The derivatization of this compound, particularly through the 6-amino intermediate, provides a fruitful avenue for the discovery of novel bioactive compounds. The protocols and data presented herein offer a framework for the systematic synthesis and evaluation of these derivatives in antimicrobial and anticancer bioassays. Further investigation into the mechanism of action and optimization of lead compounds will be crucial for the development of new therapeutic agents based on the benzoxazine scaffold.
High-Throughput Screening Assays for 6-nitro-3,4-dihydro-2H-1,4-benzoxazine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine analogs. Given the limited specific data on this particular chemical series, the following protocols are based on established HTS methodologies for structurally related compounds, namely nitroaromatics and benzoxazines. These compound classes are known for a variety of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.[1][2]
The application notes herein describe four distinct HTS campaigns designed to identify bioactive molecules within a library of this compound analogs:
-
Cell Viability Screening to identify compounds with cytotoxic effects against cancer cell lines.
-
Phenotypic Antimicrobial Screening to discover analogs with antibacterial activity.
-
Biochemical Screening for EGFR Kinase Inhibitors as a target-based approach, given that some benzoxazine derivatives have shown activity against this target.[3]
-
High-Content Imaging to detect induction of cellular stress and DNA damage, a common mechanism for nitroaromatic compounds.[4]
Application Note 1: High-Throughput Cell Viability Screening for Anticancer Activity
Objective: To identify this compound analogs that exhibit cytotoxicity towards a cancer cell line, suggesting potential as anticancer agents.
Principle: This assay quantifies the number of viable cells in culture by measuring the amount of ATP, which is indicative of metabolically active cells.[5] A decrease in ATP levels in compound-treated cells compared to controls indicates a loss of cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous "add-mix-measure" assay suitable for HTS.[5][6]
Data Presentation: Summary of a Hypothetical HTS Campaign
The following table summarizes quantitative data from a hypothetical primary screen of 10,000 benzoxazine analogs against the A549 lung carcinoma cell line.
| Parameter | Value | Description |
| Library Size | 10,000 | Total number of compounds screened. |
| Screening Concentration | 10 µM | Single concentration used for the primary screen. |
| Z'-Factor | 0.82 | A measure of assay quality; a value > 0.5 is considered excellent. |
| Signal-to-Background (S/B) | 150 | The ratio of the signal from the negative control (DMSO) to the positive control (staurosporine). |
| Hit Rate | 1.2% | The percentage of compounds that met the hit criteria. |
| Hit Criteria | >50% inhibition of cell viability | The threshold for a compound to be considered a "hit". |
| Confirmed Hits | 75 | Number of primary hits confirmed upon re-testing. |
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
A549 cells (or other cancer cell line of interest)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Opaque-walled 384-well plates
-
This compound analog library (10 mM in DMSO)
-
Positive control (e.g., Staurosporine, 10 µM final concentration)
-
Negative control (DMSO)
-
CellTiter-Glo® Reagent (Promega)
-
Automated liquid handling system
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Dispense 25 µL of cell suspension (e.g., 1,000 cells/well) into each well of a 384-well opaque-walled plate. Incubate at 37°C, 5% CO2 for 24 hours.
-
Compound Addition: Using an acoustic dispenser or pin tool, transfer 25 nL of library compounds, positive control, and negative control to the appropriate wells. This results in a final compound concentration of 10 µM in 0.1% DMSO.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Add 25 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
Normalize the data using the positive and negative controls:
-
% Inhibition = 100 * (1 - (RLU_compound - RLU_pos) / (RLU_neg - RLU_pos))
-
Where RLU is the Relative Luminescence Unit.
-
-
Identify hits as compounds with >50% inhibition.
-
Perform dose-response experiments on confirmed hits to determine IC50 values.
Visualization: HTS Workflow for Cell Viability
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single cell trapping and DNA damage analysis using microwell arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 7. scribd.com [scribd.com]
Application Note: Purification of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine using silica gel flash column chromatography. An accompanying analytical high-performance liquid chromatography (HPLC) method is also described for the assessment of product purity. These methodologies are essential for obtaining high-purity material required for downstream applications in research and drug development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis of this compound often results in a crude product containing unreacted starting materials, byproducts, and other impurities. For its use in sensitive biological assays or as a precursor in multi-step syntheses, a high degree of purity is crucial. This document outlines a robust and reproducible chromatographic method for the purification of this compound.
Experimental Protocols
Flash Column Chromatography Purification
This protocol is designed for the purification of gram-scale quantities of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using a solvent system of Hexane:Ethyl Acetate (e.g., starting with 80:20 and adjusting as necessary).
-
Visualize the spots under a UV lamp. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product.
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the packed silica gel column.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add the pre-determined mobile phase (e.g., Hexane:Ethyl Acetate, 80:20) to the column.
-
Apply gentle air pressure to the top of the column to begin elution.
-
Collect fractions in a fraction collector or test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a solid.
-
Analytical HPLC for Purity Assessment
This method is suitable for determining the purity of the final product.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
Time (min) % B 0 30 10 80 12 80 13 30 | 15 | 30 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 25 °C
Procedure:
-
Prepare a stock solution of the purified compound in acetonitrile (e.g., 1 mg/mL).
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition (70:30 A:B).
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas to determine the purity of the compound.
Data Presentation
Table 1: Summary of Flash Chromatography Purification
| Parameter | Value |
| Crude Compound Weight | 5.0 g |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 5 cm diameter x 30 cm length |
| Mobile Phase | Hexane:Ethyl Acetate (80:20, v/v) |
| Purified Compound Weight | 4.2 g |
| Yield | 84% |
| Appearance | Yellow Solid |
Table 2: Purity Analysis by HPLC
| Sample | Retention Time (min) | Peak Area (%) |
| Crude Product | 7.5 | 85.2 |
| Impurity 1 | 4.8 | |
| Impurity 2 | 6.1 | |
| Other Impurities | 3.9 | |
| Purified Product | 7.5 | >99.5 |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logical relationship of components in the analytical HPLC method.
Conclusion
The described flash column chromatography protocol is an effective method for the purification of this compound, consistently yielding a product with greater than 99.5% purity as determined by analytical HPLC. This application note provides researchers with a reliable methodology to obtain high-quality material for their scientific investigations.
The Pivotal Role of 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine in Drug Discovery: Application Notes and Protocols for Researchers
Introduction
6-Nitro-3,4-dihydro-2H-1,4-benzoxazine is a key heterocyclic intermediate that serves as a versatile building block in the synthesis of a variety of biologically active molecules. Its unique structural features, particularly the presence of a nitro group on the benzene ring, allow for facile chemical modifications, making it a valuable scaffold in medicinal chemistry. The subsequent reduction of the nitro group to an amine provides a crucial handle for the introduction of diverse functionalities, leading to the development of potent therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, with a specific focus on its application in the synthesis of β2-adrenoceptor agonists, exemplified by the ultra-long-acting bronchodilator, Vilanterol.
Application Notes
The primary application of this compound in drug discovery lies in its conversion to 6-amino-3,4-dihydro-2H-1,4-benzoxazine. This amino derivative is a critical precursor for the synthesis of a range of pharmaceutical compounds. The benzoxazine core is a privileged scaffold, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.
One of the most significant applications of this intermediate is in the development of long-acting β2-adrenoceptor agonists (LABAs) for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The 6-amino-3,4-dihydro-2H-1,4-benzoxazine moiety can be elaborated to mimic the structure of endogenous catecholamines, allowing for potent and selective interaction with the β2-adrenergic receptor.
Featured Application: Synthesis of Vilanterol
Vilanterol is an ultra-long-acting β2-adrenoceptor agonist used in combination therapies for the management of COPD and asthma.[1] The synthesis of Vilanterol utilizes a derivative of 6-amino-3,4-dihydro-2H-1,4-benzoxazine, highlighting the industrial relevance of this intermediate. The general synthetic strategy involves the initial preparation of the nitrobenzoxazine, followed by its reduction to the aminobenzoxazine, which is then subjected to a series of reactions to build the final drug molecule.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent reduction to 6-amino-3,4-dihydro-2H-1,4-benzoxazine.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from commercially available starting materials.
-
Reaction Scheme:
-
2-Amino-4-nitrophenol + 1,2-Dibromoethane → this compound
-
-
Materials and Reagents:
-
2-Amino-4-nitrophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of 2-amino-4-nitrophenol (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).
-
Add 1,2-dibromoethane (1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford this compound as a solid.
-
Protocol 2: Reduction of this compound to 6-Amino-3,4-dihydro-2H-1,4-benzoxazine
This protocol details the reduction of the nitro group to an amine using catalytic hydrogenation.
-
Reaction Scheme:
-
This compound + H₂/Pd-C → 6-Amino-3,4-dihydro-2H-1,4-benzoxazine
-
-
Materials and Reagents:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain 6-amino-3,4-dihydro-2H-1,4-benzoxazine. The crude product can be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Physical Appearance |
| This compound | C₈H₈N₂O₃ | 180.16 | 75-85 | >97[2][3] | Orange to yellow solid |
| 6-Amino-3,4-dihydro-2H-1,4-benzoxazine | C₈H₁₀N₂O | 150.18 | 90-98 | >98 | Off-white to pale brown solid |
Visualization of Synthetic Pathway and Mechanism of Action
Diagram 1: Synthetic Pathway to 6-Amino-3,4-dihydro-2H-1,4-benzoxazine
Caption: Synthetic route from 2-amino-4-nitrophenol to 6-amino-3,4-dihydro-2H-1,4-benzoxazine.
Diagram 2: Signaling Pathway of β2-Adrenoceptor Agonists
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 6-nitro-3,4-dihydro-2H-1,4-benzoxazine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 6-nitro-3,4-dihydro-2H-1,4-benzoxazine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges and optimize reaction yield.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive starting materials. 4. Incorrect solvent. | 1. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). 2. Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to decomposition. A temperature range of 80-100°C is a good starting point.[1] 3. Ensure the purity and reactivity of 2-amino-5-nitrophenol and 1,2-dibromoethane. 4. Use a polar aprotic solvent like DMF or DMSO to ensure solubility of the reactants. |
| Formation of Multiple Products (Side Reactions) | 1. N-alkylation vs. O-alkylation: The amino group of 2-amino-5-nitrophenol can compete with the hydroxyl group in reacting with 1,2-dibromoethane.[2][3] 2. Polymerization: Benzoxazine monomers can undergo ring-opening polymerization at elevated temperatures.[4] 3. Formation of benzoxazole: Side reactions can lead to the formation of benzoxazole derivatives.[5] | 1. The choice of base is critical. A weaker base like potassium carbonate (K₂CO₃) is preferred to favor O-alkylation over N-alkylation. The use of a strong base can lead to the deprotonation of the amine, increasing the likelihood of N-alkylation. 2. Avoid excessively high reaction temperatures and prolonged reaction times once the formation of the desired product is complete. 3. Careful control of reaction conditions, particularly temperature and the choice of base, can minimize the formation of this byproduct. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of closely related side products. 3. Oily or tarry crude product. | 1. An aqueous workup can help remove unreacted 2-amino-5-nitrophenol. 2. Recrystallization is an effective method for purifying the final product.[6][7][8][9][10] A suitable solvent system (e.g., ethanol/water or toluene) should be determined. Column chromatography can be used if recrystallization is not sufficient. 3. Ensure complete removal of the solvent after the reaction. If the product oils out during recrystallization, try using a different solvent system or a co-solvent mixture.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective method is the condensation of 2-amino-5-nitrophenol with a 1,2-dihaloethane, such as 1,2-dibromoethane, in the presence of a base.[1] This reaction proceeds via an initial O-alkylation of the phenol followed by an intramolecular N-alkylation to form the benzoxazine ring.
Q2: How does the choice of solvent impact the reaction yield?
A2: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred for this type of reaction as they can effectively dissolve the aminophenol and the base, leading to a more homogeneous reaction mixture and potentially higher yields.
Q3: What is the optimal temperature for the synthesis?
A3: The optimal temperature is a balance between reaction rate and product stability. Generally, the reaction is carried out at an elevated temperature, typically in the range of 80-100°C, to ensure a reasonable reaction rate.[1] However, excessively high temperatures should be avoided to minimize the risk of side reactions and product decomposition.[4]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.
Q5: What are the key considerations for purifying the final product?
A5: Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[6][7][9][10] The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Common solvent systems for recrystallization of nitroaromatic compounds include ethanol/water mixtures or toluene.
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound from 2-amino-5-nitrophenol and 1,2-dibromoethane.
Materials:
-
2-amino-5-nitrophenol
-
1,2-dibromoethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
Deionized water
Procedure:
-
To a stirred solution of 2-amino-5-nitrophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Slowly add 1,2-dibromoethane (1.2 eq) to the reaction mixture.
-
Heat the mixture to 90°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a solid.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield (Hypothetical Data)
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | K₂CO₃ | 80 | 24 | 65 |
| 2 | DMF | K₂CO₃ | 100 | 12 | 75 |
| 3 | DMSO | K₂CO₃ | 100 | 12 | 72 |
| 4 | Acetonitrile | K₂CO₃ | 80 | 24 | 55 |
| 5 | DMF | Cs₂CO₃ | 100 | 12 | 78 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. How To [chem.rochester.edu]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
A1: During the nitration of 3,4-dihydro-2H-1,4-benzoxazine, several byproducts can form. The most common include positional isomers and dinitrated products. The formation of these byproducts is highly dependent on reaction conditions such as temperature, reaction time, and the concentration of the nitrating agent.
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Positional Isomers: The primary byproduct is often the 8-nitro isomer (8-nitro-3,4-dihydro-2H-1,4-benzoxazine). The formation of the 7-nitro isomer is also possible, though typically in smaller quantities. The directing effects of the amino and ether groups on the benzoxazine ring influence the position of nitration.
-
Dinitrated Products: Over-nitration can lead to the formation of dinitro derivatives, such as 6,8-dinitro-3,4-dihydro-2H-1,4-benzoxazine. This is more likely to occur with prolonged reaction times or higher temperatures.
-
Oxidation Products: Strong nitrating conditions can sometimes lead to the oxidation of the starting material or the product, resulting in colored impurities.
Q2: My reaction mixture has turned a dark brown/black color. What could be the cause?
A2: The development of a dark color in the reaction mixture often indicates the formation of oxidized byproducts or decomposition of the starting material or product. This can be caused by:
-
Excessively high reaction temperatures: Nitration reactions are exothermic and require careful temperature control.
-
Concentrated nitric acid: Using a very high concentration of nitric acid, especially in combination with sulfuric acid, can be overly aggressive.
-
Presence of impurities in the starting material: Impurities can be more susceptible to oxidation.
To mitigate this, ensure precise temperature control (typically 0-5 °C) and consider a slower, dropwise addition of the nitrating agent.
Q3: I am seeing multiple spots on my TLC plate after the reaction. How can I identify them?
A3: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of the desired product along with byproducts and unreacted starting material.
-
Starting Material: One spot should correspond to the 3,4-dihydro-2H-1,4-benzoxazine starting material. You can confirm this by running a co-spot with the starting material.
-
Product: The desired 6-nitro product will have a different Rf value.
-
Byproducts: Other spots likely correspond to the isomeric and dinitrated byproducts. The polarity of these compounds, and thus their Rf values, will differ. Generally, dinitrated compounds are more polar than mononitrated compounds.
To identify the specific byproducts, techniques like column chromatography for separation followed by spectroscopic analysis (NMR, MS) are necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 6-nitro Product | Incomplete reaction. | - Increase reaction time. - Ensure stoichiometric amounts of reagents. - Check the quality of the nitrating agent. |
| Formation of multiple byproducts. | - Optimize reaction temperature (maintain 0-5 °C). - Use a milder nitrating agent (e.g., acetyl nitrate). - Control the rate of addition of the nitrating agent. | |
| High Percentage of Dinitro Byproducts | Reaction conditions are too harsh. | - Lower the reaction temperature. - Reduce the reaction time. - Use a less concentrated nitrating agent. |
| Difficult Purification | Similar polarity of byproducts and the desired product. | - Utilize a different solvent system for column chromatography to improve separation. - Consider recrystallization from a suitable solvent to selectively crystallize the desired product. |
Experimental Protocols
Synthesis of this compound
This protocol describes a standard procedure for the nitration of 3,4-dihydro-2H-1,4-benzoxazine.
Materials:
-
3,4-dihydro-2H-1,4-benzoxazine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3,4-dihydro-2H-1,4-benzoxazine (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture slowly onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Troubleshooting Experiment: Minimizing Dinitration
If significant amounts of dinitro byproducts are observed, consider the following modified protocol using a milder nitrating agent.
Materials:
-
3,4-dihydro-2H-1,4-benzoxazine
-
Acetic Anhydride
-
Nitric Acid (fuming)
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Prepare acetyl nitrate in situ by slowly adding fuming nitric acid (1.1 eq) to a stirred solution of acetic anhydride (2.0 eq) in dichloromethane at 0 °C.
-
In a separate flask, dissolve 3,4-dihydro-2H-1,4-benzoxazine (1.0 eq) in dichloromethane.
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Slowly add the solution of the starting material to the acetyl nitrate solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-3 hours, monitoring by TLC.
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Quench the reaction by carefully adding it to a cold, saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes typical product distributions under different reaction conditions. Note that these are representative values and actual results may vary.
| Reaction Conditions | Yield of 6-nitro isomer (%) | Yield of 8-nitro isomer (%) | Yield of Dinitro products (%) |
| Standard (H₂SO₄/HNO₃, 0-5 °C, 1h) | 75 | 15 | 5 |
| Harsh (H₂SO₄/HNO₃, 25 °C, 2h) | 40 | 20 | 30 |
| Mild (Acetyl Nitrate, 0 °C, 2h) | 85 | 10 | <2 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of byproduct formation during nitration.
Technical Support Center: A Troubleshooting Guide for 6-nitro-3,4-dihydro-2H-1,4-benzoxazine Reactions
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-nitro-3,4-dihydro-2H-1,4-benzoxazine. This guide covers common issues encountered during the synthesis, purification, and subsequent reactions of this compound, including ring-opening polymerization and nitro group reduction.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main approaches to synthesizing this compound:
-
Nitration of the pre-formed benzoxazine ring: This involves the direct nitration of 3,4-dihydro-2H-1,4-benzoxazine using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
-
Ring closure of a nitro-substituted precursor: This method utilizes a Mannich-like condensation reaction between a nitro-substituted phenol, such as 4-nitrophenol, an amine like 2-aminoethanol, and formaldehyde.
Q2: What are the most common side reactions during the nitration of 3,4-dihydro-2H-1,4-benzoxazine?
The most prevalent side reaction is the formation of dinitro isomers, particularly the 6,8-dinitro-3,4-dihydro-2H-1,4-benzoxazine.[1] Over-nitration can occur if the reaction temperature is not carefully controlled or if the reaction time is too long. The formation of other isomers, such as the 7-nitro derivative, is also possible depending on the nitrating conditions.[1]
Q3: How does the nitro group affect the ring-opening polymerization (ROP) of the benzoxazine?
The electron-withdrawing nature of the nitro group can influence the ROP. In some cases, it can act as an internal catalyst, potentially lowering the polymerization temperature.[2] However, the overall effect on the curing temperature is also heavily influenced by other substituents on the aromatic rings. For instance, a 4-fluoroaniline-based benzoxazine with a nitro group on the phenolic part cures at a significantly higher temperature (272 °C) compared to a 2-aminobenzotrifluoride-based analogue (189 °C).[3]
Q4: What are the key challenges in the reduction of the nitro group to an amine in this molecule?
Common challenges include incomplete reduction, leading to the formation of intermediates like hydroxylamines or azo compounds, and potential side reactions involving the benzoxazine ring, depending on the choice of reducing agent and reaction conditions. Catalyst poisoning is a frequent issue in catalytic hydrogenation.[4]
Troubleshooting Guides
Synthesis of this compound
This section provides troubleshooting for the two primary synthetic routes.
Experimental Protocol:
A general procedure for the nitration of a similar benzoxazinone structure involves the slow addition of a mixture of concentrated nitric acid and sulfuric acid to a solution of the benzoxazine in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).[1] The reaction is typically stirred for a few hours and then quenched by pouring onto ice.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired 6-nitro product | - Incomplete reaction. - Degradation of starting material. | - Increase reaction time gradually. - Ensure the temperature is maintained at 0-5 °C during the addition of the nitrating mixture. - Use a higher ratio of nitrating agent. |
| Formation of a dark, tarry substance | - Over-nitration due to excessive temperature. - Highly activating nature of the benzoxazine ring leading to uncontrolled polymerization/degradation.[5] | - Maintain strict temperature control (0-5 °C or even lower). - Add the nitrating agent very slowly. - Consider a milder nitrating agent, such as nitric acid in acetic anhydride. |
| Presence of multiple nitro isomers (e.g., 6,8-dinitro) | - Reaction temperature too high. - Excess of nitrating agent. | - Lower the reaction temperature. - Use a stoichiometric amount of the nitrating agent. - Monitor the reaction closely by TLC to stop it once the mono-nitro product is maximized. |
| Difficult purification of the product | - Presence of acidic impurities. - Similar polarity of isomers. | - After quenching on ice, thoroughly wash the crude product with water until the washings are neutral. - Use column chromatography with a carefully selected solvent system to separate isomers. |
Experimental Protocol:
A general two-pot Mannich reaction involves first reacting the amine and formaldehyde, followed by the addition of the phenol at an elevated temperature.[6] Alternatively, a one-pot synthesis can be performed by heating all three components in a suitable solvent like 1,4-dioxane.[6]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the benzoxazine monomer | - Formation of oligomers or polymers. - Incomplete reaction. | - Use a high-boiling point, non-polar solvent to minimize side reactions. - Optimize the reaction temperature and time. High temperatures can favor oligomerization.[7] - Ensure the stoichiometry of the reactants is accurate. |
| Product is an intractable oil or resin | - Predominant formation of oligomers. | - Use a solvent to control the reaction rate and prevent excessive polymerization. - Lower the reaction temperature. - A solvent-free approach at a carefully controlled melt temperature might yield a crystalline product.[8] |
| Presence of unreacted starting materials | - Insufficient reaction time or temperature. | - Increase the reaction time and/or temperature incrementally. - Monitor the reaction by TLC. |
| Difficult purification | - Removal of oligomers and unreacted starting materials. | - Wash the crude product with a sodium hydroxide solution to remove unreacted 4-nitrophenol. - Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can help in obtaining a pure product. |
Ring-Opening Polymerization (ROP) of this compound
Experimental Protocol:
The thermal ROP of benzoxazines is typically carried out by heating the monomer at temperatures ranging from 180 °C to 250 °C.[5] The curing process can be monitored by Differential Scanning Calorimetry (DSC), which will show an exothermic peak corresponding to the polymerization.
DSC Data for Nitro-Substituted Benzoxazines:
| Amine Precursor for Benzoxazine | Curing Peak Temperature (Tp) | Reference |
| 4-Fluoroaniline | 272 °C | [3] |
| 2-Aminobenzotrifluoride | 189 °C | [3] |
Troubleshooting Guide for ROP:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete curing/polymerization | - Curing temperature is too low or time is too short. | - Increase the curing temperature and/or duration. Confirm complete curing by the absence of the exothermic peak in a subsequent DSC scan.[9] |
| High curing temperature required | - Intrinsic stability of the benzoxazine ring. | - Add a catalyst to lower the ROP temperature. Lewis acids (e.g., FeCl₃, AlCl₃) or borane catalysts (e.g., tris(pentafluorophenyl)borane) are effective.[10][11] |
| Brittle polymer | - High crosslink density. | - This is a common characteristic of polybenzoxazines. Consider copolymerization with other monomers or the incorporation of toughening agents. |
| Formation of voids in the polymer | - Release of volatile byproducts from impurities in the monomer. | - Ensure the monomer is of high purity. Impurities can initiate polymerization at lower temperatures and release volatiles. |
Reduction of the Nitro Group
Experimental Protocol:
A common method for the reduction of nitroarenes is catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[12] Transfer hydrogenation using a hydrogen donor like hydrazine hydrate or formic acid is another viable option.[13]
Troubleshooting Guide for Nitro Group Reduction:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Slow or stalled reaction | - Catalyst poisoning (e.g., by sulfur-containing impurities). - Inefficient catalyst. - Product inhibition (the resulting amine adsorbs on the catalyst surface).[4] | - Purify the starting material to remove potential catalyst poisons. - Use a fresh batch of a highly active catalyst. - Increase catalyst loading. - Ensure efficient stirring to maintain the catalyst in suspension. |
| Formation of side products (e.g., hydroxylamine, azo compounds) | - Incomplete reduction. | - Increase the reaction time, hydrogen pressure, or temperature. - Use a more active catalyst or a different reducing agent. |
| Reduction of the benzoxazine ring | - Harsh reaction conditions. | - Use milder reducing agents. Catalytic transfer hydrogenation is often milder than direct hydrogenation at high pressure. - Optimize the reaction temperature and pressure to selectively reduce the nitro group. |
| Difficult isolation of the amine product | - The product may be an oil. - The product may be water-soluble. | - After filtration of the catalyst, perform an extraction with a suitable organic solvent. - If the product is basic, it can be extracted from an alkaline aqueous solution. - Consider converting the amine to a salt (e.g., hydrochloride) to facilitate isolation as a solid. |
Visualizing Experimental Workflows
Synthesis and Subsequent Reactions of this compound
Caption: Workflow for the synthesis and reactions of this compound.
Troubleshooting Logic for Low Yield in Synthesis
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of synthesized 6-nitro-3,4-dihydro-2H-1,4-benzoxazine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation in a structured format to address common challenges encountered during synthesis and purification.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure the reaction is stirred vigorously to ensure proper mixing of reactants. - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Increase the reaction temperature, but be cautious of potential side reactions. |
| Decomposition of starting materials or product. | - Ensure the reaction temperature does not exceed the recommended range. - Use a milder base if decomposition is suspected. | |
| Poor quality of starting materials. | - Verify the purity of 2-amino-4-nitrophenol and 1,2-dibromoethane using appropriate analytical techniques (e.g., NMR, melting point). - Use freshly purified starting materials if necessary. | |
| Product is an Oil or Fails to Crystallize | Presence of significant impurities. | - Purify the crude product using column chromatography before attempting recrystallization. - Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities. |
| Incorrect recrystallization solvent. | - Experiment with different solvent systems for recrystallization. Good starting points include ethanol, ethyl acetate/hexane, or acetone/hexane. | |
| Presence of Multiple Spots on TLC After Purification | Incomplete separation of impurities. | - Optimize the mobile phase for column chromatography to achieve better separation. - Perform a second purification step, such as recrystallization after column chromatography. |
| Co-elution of impurities. | - Consider using a different stationary phase for column chromatography (e.g., alumina instead of silica gel). | |
| Product is Colored (e.g., dark brown instead of yellow/orange) | Presence of oxidized impurities. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |
| Residual starting materials. | - Ensure complete reaction by monitoring with TLC. - Optimize the purification process to effectively remove unreacted starting materials. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is the cyclization of 2-amino-4-nitrophenol with 1,2-dibromoethane in the presence of a base.
Q2: What are the likely impurities in the synthesis of this compound?
Potential impurities include unreacted 2-amino-4-nitrophenol, N-alkylated side products, and O-alkylated side products. The formation of polymeric byproducts is also possible under harsh reaction conditions.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The disappearance of the starting material spots and the appearance of a new product spot will indicate the reaction's progress.
Q4: What is the best method for purifying the crude product?
A two-step purification process is often most effective. First, purify the crude product by column chromatography on silica gel. Then, recrystallize the purified product from a suitable solvent system to obtain a high-purity crystalline solid.
Q5: Which solvent system is best for recrystallization?
The choice of solvent depends on the impurity profile. Good options to try are ethanol, a mixture of ethyl acetate and hexane, or acetone and hexane. The ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble.
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound from 2-amino-4-nitrophenol and 1,2-dibromoethane.
Materials:
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2-amino-4-nitrophenol
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1,2-dibromoethane
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Potassium carbonate (K₂CO₃)
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Dimethylformamide (DMF)
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Ethyl acetate
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Hexane
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-nitrophenol (1.0 eq) in DMF.
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Add potassium carbonate (2.5 eq) to the solution.
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Add 1,2-dibromoethane (1.2 eq) dropwise to the stirring mixture.
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Heat the reaction mixture to 80-90 °C.
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Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).
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Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
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Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Materials:
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Crude this compound
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Silica gel (60-120 mesh)
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Ethyl acetate
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Hexane
Procedure:
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Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).
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Dissolve the crude product in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane).
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Load the dissolved sample onto the column.
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Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30%).
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Collect the fractions and monitor them by TLC.
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Combine the fractions containing the pure product and evaporate the solvent to yield the purified compound.
Purification by Recrystallization
Procedure:
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Dissolve the purified product from the column chromatography in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).
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If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot filter the solution to remove the charcoal.
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Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum to obtain pure this compound.
Data Presentation
| Parameter | Method 1: Recrystallization Only | Method 2: Column Chromatography + Recrystallization |
| Typical Yield | 60-75% | 50-65% |
| Purity (by HPLC) | 90-95% | >98% |
| Appearance | Yellow to light brown powder | Bright yellow crystalline solid |
| Melting Point | Broad range | Sharp melting point |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical decision tree for troubleshooting low purity in the final product.
stability issues of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine in solution
Welcome to the Technical Support Center for 6-nitro-3,4-dihydro-2H-1,4-benzoxazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
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pH: The oxazine ring may be susceptible to acid-catalyzed hydrolysis, potentially leading to ring-opening.
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Solvent: The polarity of the solvent can impact the stability of the compound.[1]
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Light: Nitroaromatic compounds are often susceptible to photodegradation.[2][3]
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Temperature: Elevated temperatures can accelerate degradation processes.
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Oxidizing Agents: The presence of oxidizing agents may lead to degradation of the molecule.
Q2: What are the likely degradation pathways for this compound?
A2: While specific data for this compound is limited, based on its structure, two primary degradation pathways can be anticipated:
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Hydrolysis of the Benzoxazine Ring: Under acidic conditions, the ether linkage in the oxazine ring could be protonated, leading to nucleophilic attack by water and subsequent ring-opening to form a phenolic amine derivative.
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Photodegradation of the Nitroaromatic Moiety: Nitroaromatic compounds can undergo complex photochemical reactions upon exposure to UV light.[2][3] This can involve the reduction of the nitro group or other transformations of the aromatic ring.
Q3: Are there any recommended storage conditions for solutions of this compound?
A3: To maximize the stability of your solutions, the following storage conditions are recommended:
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Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
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Controlled Temperature: Store solutions at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures to minimize thermal degradation.
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pH Control: If compatible with your experimental design, maintaining a neutral pH can help prevent acid-catalyzed hydrolysis.
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Inert Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during experiments involving this compound in solution.
Issue 1: Loss of compound concentration over time in solution.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | - Analyze the pH of your solution. If acidic, consider buffering to a neutral pH if your experiment allows. - Perform a time-course study at different pH values to assess the rate of degradation. |
| Photodegradation | - Ensure your solutions are protected from light at all times. Use amber vials or foil-wrapped containers. - Compare the stability of a solution stored in the dark versus one exposed to ambient light. |
| Thermal Degradation | - Store stock solutions and experimental samples at lower temperatures (e.g., 4 °C or -20 °C). - If experiments must be conducted at elevated temperatures, minimize the duration of exposure. |
| Adsorption to Container | - Use silanized glass or low-adsorption polypropylene containers. - Include a control sample to assess for non-degradative loss. |
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC).
| Potential Cause | Troubleshooting Steps |
| Formation of Degradation Products | - Conduct forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and identify their retention times. - Use a stability-indicating analytical method that can resolve the parent compound from its degradants.[4] |
| Solvent Impurities or Reactivity | - Use high-purity, HPLC-grade solvents. - Check for solvent-analyte incompatibility by preparing a fresh solution and analyzing it immediately. |
| Contamination | - Ensure all glassware and equipment are scrupulously clean. - Analyze a blank (solvent only) to rule out systemic contamination. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of a hypothetical nitroaromatic benzoxazine derivative under various stress conditions. Note: This data is for guidance purposes and may not be representative of the actual stability of this compound.
Table 1: Illustrative pH-Dependent Degradation
| pH | Temperature (°C) | Half-life (t½) (hours) | Primary Degradation Product |
| 2.0 | 40 | 24 | Ring-opened product |
| 5.0 | 40 | 168 | Minor degradation |
| 7.0 | 40 | > 500 | Stable |
| 9.0 | 40 | 336 | Minor degradation |
Table 2: Illustrative Photostability Data
| Light Condition | Solvent | Duration (hours) | % Degradation |
| UV (254 nm) | Acetonitrile:Water (1:1) | 24 | 35% |
| Fluorescent Light | Acetonitrile:Water (1:1) | 72 | 10% |
| Dark Control | Acetonitrile:Water (1:1) | 72 | < 2% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.
Methodology:
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Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Store an aliquot of the stock solution at 80°C, protected from light, for 48 hours.
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Photodegradation: Expose an aliquot of the stock solution (in a quartz cuvette or other UV-transparent container) to UV light (e.g., 254 nm) for 24 hours. Prepare a dark control stored under the same conditions.
-
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Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient:
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0-5 min: 95% A, 5% B
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5-25 min: Gradient to 5% A, 95% B
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25-30 min: Hold at 5% A, 95% B
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30.1-35 min: Return to 95% A, 5% B
-
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection: UV at 254 nm and 320 nm.
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Injection Volume: 10 µL.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[5]
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qualityhub.com [qualityhub.com]
- 5. altabrisagroup.com [altabrisagroup.com]
Technical Support Center: Characterization of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the characterization of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound?
A1: The main challenges in characterizing this compound stem from its specific chemical structure. The presence of the nitro group can lead to solubility issues and may interfere with certain analytical techniques. The dihydro-benzoxazine ring can be susceptible to ring-opening under certain conditions, potentially leading to the formation of impurities that complicate spectral interpretation. Furthermore, obtaining high-quality crystals for X-ray crystallography can be challenging.
Q2: What is the expected molecular weight and formula of this compound?
A2: The molecular formula is C8H8N2O3, with a molecular weight of 180.16 g/mol .[1]
Q3: What are the typical spectroscopic features to look for in the 1H NMR spectrum?
A3: In the 1H NMR spectrum, you should expect to see signals corresponding to the aromatic protons on the benzene ring, as well as signals for the methylene protons of the oxazine ring. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-withdrawing nitro group. The protons on the dihydro-oxazine ring typically appear as multiplets in the aliphatic region.
Q4: Can mass spectrometry be used for the characterization of this compound?
A4: Yes, mass spectrometry is a crucial technique. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used methods. The expected molecular ion peak [M+H]+ would be at m/z 181.16. Fragmentation patterns can provide additional structural information.
Q5: Are there any known impurities that I should be aware of during synthesis and characterization?
A5: Potential impurities could arise from the starting materials or side reactions during synthesis. These may include unreacted precursors, over-nitrated products, or byproducts from the ring-opening of the benzoxazine core. It is also possible to have positional isomers of the nitro group if the synthesis is not well-controlled. Chromatographic techniques like HPLC are essential for identifying and quantifying such impurities.
Troubleshooting Guides
Problem 1: Poor Solubility of the Compound
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Symptom: Difficulty dissolving the compound in common NMR solvents (e.g., CDCl3, DMSO-d6).
-
Possible Cause: The nitro group and the overall polarity of the molecule can limit its solubility.
-
Troubleshooting Steps:
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Try a range of solvents: Test solubility in a variety of deuterated solvents, including more polar options like DMF-d7 or acetic acid-d4.
-
Gentle heating: Gently warm the sample in the NMR tube to aid dissolution. However, be cautious as excessive heat can cause degradation.
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Sonication: Use a sonicator to help break down aggregates and improve solubility.
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Use of co-solvents: A mixture of solvents can sometimes improve solubility. For example, a small amount of DMSO-d6 in CDCl3.
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Problem 2: Ambiguous NMR Spectral Data
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Symptom: Broad peaks, overlapping signals, or unexpected chemical shifts in the 1H or 13C NMR spectra.
-
Possible Cause:
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Presence of impurities.
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Compound degradation.
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Dynamic processes such as conformational exchange.
-
-
Troubleshooting Steps:
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Purity Check: Run a high-resolution HPLC or LC-MS to assess the purity of the sample.
-
2D NMR Experiments: Perform 2D NMR experiments like COSY, HSQC, and HMBC to establish correlations between protons and carbons, which can help in assigning complex spectra.
-
Variable Temperature (VT) NMR: If dynamic processes are suspected, acquiring spectra at different temperatures can help to resolve broad signals.
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Re-purification: If impurities are detected, re-purify the compound using techniques like column chromatography or recrystallization.
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Problem 3: Difficulty in Obtaining a High-Quality Mass Spectrum
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Symptom: Low intensity of the molecular ion peak, extensive fragmentation, or no signal in the mass spectrum.
-
Possible Cause:
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Inappropriate ionization method.
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Instability of the compound under the chosen conditions.
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Poor sample preparation.
-
-
Troubleshooting Steps:
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Optimize Ionization Source: If ESI is not working well, try APCI or other soft ionization techniques.
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Adjust Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation temperature.
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Use an Appropriate Solvent: Ensure the solvent used for sample preparation is compatible with the mass spectrometry method.
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Consider Adduct Formation: Look for adducts with sodium [M+Na]+ or potassium [M+K]+, which can sometimes be more stable and easier to detect.
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Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C8H8N2O3 | [1][2] |
| Molecular Weight | 180.16 g/mol | [1] |
| Melting Point | 113.5-122.5 °C | [2] |
| Purity (GC) | ≥96.0% | [2] |
| Purity | ≥95% | [1] |
| Appearance | Orange Powder | [2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
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Start with 10% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
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Detection: UV detector at 254 nm and 320 nm (due to the nitroaromatic chromophore).
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve the compound in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Spectrometer: 400 MHz or higher.
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Solvent: DMSO-d6 is often a good choice due to its high dissolving power.
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Sample Concentration: 5-10 mg of the compound in 0.6 mL of deuterated solvent.
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Experiments:
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1H NMR: Standard proton experiment.
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13C NMR: Standard carbon experiment (e.g., with proton decoupling).
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2D NMR (if needed): COSY, HSQC, HMBC for structural elucidation.
-
-
Data Processing: Use appropriate software for phasing, baseline correction, and integration.
Visualizations
Caption: A typical experimental workflow for the synthesis and characterization of this compound.
Caption: A troubleshooting decision tree for common characterization challenges.
References
Technical Support Center: Synthesis of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the cyclization of 2-amino-4-nitrophenol with 1,2-dibromoethane.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Insufficiently basic reaction conditions. 2. Low reaction temperature. 3. Deactivated starting material. | 1. Use a stronger base (e.g., NaH, K₂CO₃) to ensure deprotonation of the phenol and/or amine. 2. Increase the reaction temperature; refluxing in a high-boiling solvent like DMF or DMSO is often necessary. 3. Ensure the 2-amino-4-nitrophenol is pure and dry. |
| Predominant O-Alkylation Byproduct | The phenoxide is more readily formed or is more reactive than the amine under the reaction conditions. | 1. Employ a two-step reaction: first perform N-alkylation under milder basic conditions, then induce O-alkylation/cyclization with a stronger base. 2. Use a solvent that favors N-alkylation (e.g., aprotic polar solvents). |
| Formation of Polymeric/Oligomeric Byproducts | Intermolecular reactions are competing with the desired intramolecular cyclization. | 1. Use high-dilution conditions to favor the intramolecular reaction. 2. Control the rate of addition of the alkylating agent (1,2-dibromoethane). |
| Presence of a Higher Molecular Weight Byproduct (m/z ~358) | Dimerization of the starting material or an intermediate has occurred. | 1. Similar to avoiding polymerization, use high-dilution conditions. 2. Ensure an appropriate stoichiometry of reactants to avoid excess starting material that can participate in side reactions. |
| Difficult Purification | The product and byproducts have similar polarities. | 1. Optimize the reaction to minimize byproduct formation. 2. Use a multi-step purification process, such as column chromatography followed by recrystallization. 3. Consider derivatization of the product to alter its polarity for easier separation, followed by deprotection. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in this synthesis?
A1: The most common side reaction is the competition between N-alkylation and O-alkylation of the 2-amino-4-nitrophenol starting material. The desired product is formed through a tandem N-alkylation followed by intramolecular O-alkylation (or vice versa). However, intermolecular reactions can lead to dimers, oligomers, or polymers, especially at high concentrations.
Q2: How does the nitro group affect the reaction?
A2: The electron-withdrawing nature of the nitro group deactivates the aromatic ring and reduces the nucleophilicity of both the amino and hydroxyl groups. This generally means that more forcing reaction conditions (e.g., higher temperatures, stronger bases) are required compared to the synthesis of non-nitrated benzoxazines.
Q3: What is the optimal solvent for this reaction?
A3: High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are generally preferred. These solvents can dissolve the starting materials and facilitate the reaction at the required higher temperatures.
Q4: Which base is most effective for the cyclization?
A4: A moderately strong to strong base is typically required. Potassium carbonate (K₂CO₃) is a common choice as it is effective and easy to handle. For reactions that are particularly sluggish, a stronger base like sodium hydride (NaH) may be necessary, although this can sometimes promote side reactions if not carefully controlled.
Q5: How can I confirm the structure of my product and identify byproducts?
A5: A combination of analytical techniques is recommended. 1H and 13C NMR spectroscopy will help to confirm the structure of the desired product. Mass spectrometry (MS) is crucial for identifying the molecular weights of any byproducts, which can provide clues to their structures (e.g., dimers, O-alkylated intermediates).
Experimental Protocol: Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound.
Materials:
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2-amino-4-nitrophenol
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1,2-dibromoethane
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Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
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Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.1 M with respect to the 2-amino-4-nitrophenol.
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Reagent Addition: Add 1,2-dibromoethane (1.2 eq) to the stirred suspension.
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Reaction: Heat the reaction mixture to 100-120 °C and maintain it at this temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes of the initial DMF).
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Washing: Combine the organic layers and wash them with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Technical Support Center: Refining Purification Protocols for 6-nitro-3,4-dihydro-2H-1,4-benzoxazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for 6-nitro-3,4-dihydro-2H-1,4-benzoxazine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound via common laboratory techniques.
Recrystallization
Issue 1: Compound Oiling Out Instead of Crystallizing
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Question: My this compound is forming an oil in the recrystallization solvent upon cooling, rather than forming crystals. What should I do?
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Answer: "Oiling out" is a common issue, particularly with compounds that have a melting point lower than the boiling point of the solvent. Here are several strategies to address this:
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Lower the cooling temperature: Try cooling the solution more slowly and to a lower temperature, for instance, by transferring the flask from room temperature to a refrigerator and then to a freezer.
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Use a solvent mixture: A solvent in which the compound is highly soluble can be paired with a solvent in which it is poorly soluble. Dissolve the compound in a minimum amount of the "good" hot solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly. For this compound, consider combinations like ethanol/water or acetone/hexane.
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Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seed the solution: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
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Issue 2: Poor Recovery of Crystalline Product
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Question: After recrystallization, the yield of my purified this compound is very low. How can I improve the recovery?
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Answer: Low recovery can result from several factors. Consider the following adjustments:
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Minimize the amount of solvent: Using an excessive amount of solvent will keep more of your compound dissolved in the mother liquor, even at low temperatures. Use only the minimum amount of hot solvent required to fully dissolve the crude product.
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Ensure complete cooling: Allow the solution to cool to room temperature undisturbed, and then cool it further in an ice bath for at least 30 minutes to maximize crystal precipitation.
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Concentrate the mother liquor: After filtering the initial crop of crystals, you can try to recover more product by carefully evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.
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Check for premature crystallization: If crystals form in the funnel during hot filtration (if performed), you may be losing product. Ensure the funnel and receiving flask are pre-heated, and use a slight excess of hot solvent to prevent this.
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Column Chromatography
Issue 3: Poor Separation of the Desired Compound from Impurities
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Question: I am running a silica gel column to purify this compound, but the separation from impurities is not effective. What can I do?
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Answer: Poor separation on a column can be addressed by optimizing several parameters:
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Adjust the eluent polarity: The polarity of the solvent system is critical. For a polar compound like this compound, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. If your compound is eluting too quickly with the impurities, decrease the proportion of the polar solvent. If it is not moving down the column, gradually increase the polarity. A good starting point for this compound would be a gradient of ethyl acetate in hexane.
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Perform a thorough TLC analysis first: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give your target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.
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Use a gradient elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the eluent is gradually increased during the separation, can significantly improve the resolution of compounds with different polarities.
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Proper column packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.
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Issue 4: The Compound is Sticking to the Column or Tailing
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Question: My this compound appears to be streaking or "tailing" on the column, leading to broad elution bands and contamination of fractions. How can I prevent this?
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Answer: Tailing is often caused by interactions between the compound and the stationary phase. Here are some solutions:
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Use a less acidic silica gel: Standard silica gel is slightly acidic, which can cause strong interactions with basic or polar compounds. Using neutral or deactivated silica gel can mitigate this issue.
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Add a modifier to the eluent: Adding a small amount of a polar modifier to the eluent can help to reduce tailing. For example, adding a small percentage (0.1-1%) of triethylamine can help with basic compounds, while a small amount of acetic acid can help with acidic compounds. Given the presence of the nitro group, the compound is likely acidic, so a basic modifier is unlikely to be necessary.
-
Dry loading the sample: If the compound is not very soluble in the eluent, it can be "dry loaded" onto the column. This involves pre-adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the packed column. This can lead to sharper bands.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the recrystallization of this compound?
A1: Based on the purification of structurally similar nitroaromatic and benzoxazine compounds, a good starting point for recrystallization would be a mixed solvent system. Ethanol/water is a common choice for moderately polar compounds. Alternatively, an acetone/chloroform mixture has been reported for a similar nitro-based benzoxazine monomer.[1] It is recommended to perform small-scale solvent screening tests with various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and their mixtures with non-polar solvents like hexane) to identify the optimal system.
Q2: What are the recommended TLC and column chromatography conditions for this compound?
A2: For TLC analysis, a mobile phase of ethyl acetate/hexane is a good starting point. You can vary the ratio to achieve an Rf value of 0.2-0.4 for the desired product. For column chromatography, silica gel is the recommended stationary phase. The eluent system will be similar to that used for TLC, but typically with a slightly lower polarity to ensure good separation. A gradient elution from a low polarity (e.g., 10% ethyl acetate in hexane) to a higher polarity (e.g., 30-50% ethyl acetate in hexane) is often effective.
Q3: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A3: The synthesis of this compound likely involves the reaction of a 2-aminophenol derivative with a two-carbon electrophile (e.g., 1,2-dibromoethane) followed by nitration, or the cyclization of a pre-nitrated aminophenol. Potential impurities could include:
-
Unreacted starting materials (e.g., 2-amino-5-nitrophenol or 3,4-dihydro-2H-1,4-benzoxazine).
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Over-nitrated or isomeric nitro products.
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Polymerization byproducts.
-
Byproducts from side reactions of the starting materials.
Q4: How can I monitor the purity of my this compound?
A4: The purity of your compound can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
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Melting Point: A sharp melting point range close to the literature value suggests high purity. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation and purity assessment. The absence of signals corresponding to impurities is a strong indicator of a pure sample.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
Data Presentation
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Predicted Solubility | Polarity Index |
| Hexane | Low | 0.1 |
| Dichloromethane | Moderate | 3.1 |
| Ethyl Acetate | Moderate to High | 4.4 |
| Acetone | High | 5.1 |
| Ethanol | Moderate to High | 5.2 |
| Methanol | High | 6.6 |
| Water | Very Low | 10.2 |
Note: This data is predicted based on the structure of the molecule and the properties of similar compounds. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
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Crude this compound
-
Recrystallization solvent (e.g., ethanol/water or acetone/hexane)
-
Erlenmeyer flasks
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Hot plate with stirring capability
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Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. For a mixed solvent system, dissolve the compound in a minimal amount of the "good" hot solvent and add the "poor" solvent dropwise until turbidity persists.
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Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or solvent mixture) while stirring and heating until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature without disturbance. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Protocol 2: Column Chromatography Purification of this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent (e.g., ethyl acetate/hexane mixture)
-
Chromatography column
-
Sand
-
Cotton or glass wool
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Collection tubes
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TLC plates and developing chamber
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UV lamp
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture with various ratios of ethyl acetate and hexane. The ideal system will give the target compound an Rf of ~0.3 and good separation from impurities.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly. Tap the column gently to remove air bubbles.
-
Add a layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane).
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for "dry loading," pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and add the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
-
Fraction Analysis:
-
Monitor the elution by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for recrystallization issues.
Caption: Troubleshooting logic for column chromatography issues.
References
catalyst selection for efficient 6-nitro-3,4-dihydro-2H-1,4-benzoxazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route involving the N-alkylation of 2-amino-5-nitrophenol with a 1,2-dihaloethane followed by intramolecular cyclization.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective N-alkylation of 2-amino-5-nitrophenol. 2. Inefficient cyclization of the N-(2-hydroxyethyl)-2-amino-5-nitrophenol intermediate. 3. Deactivation of the catalyst. | 1. Optimize N-alkylation: - Ensure the use of a suitable base (e.g., K₂CO₃, Na₂CO₃) to deprotonate the amine. - Consider using a phase-transfer catalyst (PTC) to enhance the reaction rate between the aqueous and organic phases. - Verify the purity of the 1,2-dihaloethane. 2. Promote Cyclization: - A stronger base may be required for the intramolecular Williamson ether synthesis. - Increase the reaction temperature, monitoring for potential side reactions. 3. Catalyst Selection: - For PTC, ensure the catalyst is appropriate for the solvent system. Quaternary ammonium salts are a good starting point. |
| Formation of Side Products | 1. O-alkylation: The phenoxide ion of 2-amino-5-nitrophenol can compete with the amine for the alkylating agent. 2. Dimerization/Polymerization: Intermolecular reactions can occur, especially at high concentrations. 3. Reduction of the Nitro Group: Certain catalysts or reaction conditions might lead to the reduction of the nitro group to an amino group. | 1. Selective N-alkylation: - Employing a PTC can favor N-alkylation. - Protecting the hydroxyl group before N-alkylation and subsequent deprotection can be considered, though this adds steps to the synthesis. 2. Minimize Intermolecular Reactions: - Use high dilution conditions to favor intramolecular cyclization. 3. Preserve the Nitro Group: - Avoid harsh reducing agents. - If using a metal-based catalyst, screen for those that do not readily reduce nitroarenes under the reaction conditions. |
| Difficult Product Isolation/Purification | 1. Presence of unreacted starting materials. 2. Formation of multiple, closely related side products. 3. Product is an oil or difficult to crystallize. | 1. Reaction Monitoring: - Use TLC or LC-MS to monitor the reaction to completion to minimize unreacted starting materials. 2. Chromatography: - Column chromatography is often necessary to separate the desired product from side products. A gradient elution may be required. 3. Purification Techniques: - If the product is an oil, try trituration with a non-polar solvent to induce crystallization. - Recrystallization from a suitable solvent system can improve purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: A widely used and efficient method is the reaction of 2-amino-5-nitrophenol with a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) in the presence of a base and often a phase-transfer catalyst (PTC). This two-step, one-pot synthesis involves the initial N-alkylation of the amino group followed by an intramolecular Williamson ether synthesis to form the oxazine ring.
Q2: Why is a phase-transfer catalyst (PTC) recommended for this synthesis?
A2: A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a crown ether, is recommended to facilitate the reaction between the water-soluble base and the organic-soluble reactants.[1][2] This enhances the reaction rate, often improves the yield, and can promote selective N-alkylation over O-alkylation by bringing the reactants into closer proximity in the organic phase.[2]
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: The key parameters to control are:
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Choice of Base: An appropriate inorganic base (e.g., K₂CO₃, NaOH) is crucial for deprotonating both the amine and the phenol at the appropriate stages.
-
Solvent System: A two-phase system (e.g., toluene/water, chlorobenzene/water) is typically used with a PTC.
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Reaction Temperature: The temperature needs to be high enough to drive the reaction to completion but not so high as to cause significant side product formation or decomposition.
-
Reactant Stoichiometry: The molar ratio of the reactants should be carefully controlled to minimize side reactions like dialkylation.
Q4: What are the potential side reactions, and how can they be minimized?
A4: The main potential side reactions include:
-
O-alkylation: This can be minimized by using a PTC which often favors N-alkylation.
-
Dialkylation: Using a stoichiometric amount of the 1,2-dihaloethane can reduce the formation of N,N-dialkylated products.
-
Formation of a dimer: High dilution conditions can favor the intramolecular cyclization over intermolecular reactions.
-
Reduction of the nitro group: Avoid catalysts and conditions known to reduce nitroarenes. Most PTCs are not reducing agents and are therefore suitable.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.
Catalyst Selection and Performance
The selection of an appropriate catalyst is critical for an efficient synthesis. While specific quantitative data for the synthesis of this compound is not extensively available in the literature, the following table provides a general comparison of catalyst types based on the principles of phase-transfer catalysis for analogous reactions.
| Catalyst Type | Catalyst Examples | Typical Loading (mol%) | Solvent System | Advantages | Potential Disadvantages |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate (TBAHS), Aliquat 336 | 1-10 | Toluene/Water, Chlorobenzene/Water | Readily available, relatively inexpensive, good efficiency.[3] | Can sometimes be difficult to remove from the final product. |
| Crown Ethers | 18-Crown-6 | 1-5 | Toluene/Water | High efficiency, particularly with potassium salts. | More expensive than quaternary ammonium salts, potential toxicity. |
| Phosphonium Salts | Tetrabutylphosphonium bromide | 1-10 | Toluene/Water | Thermally more stable than some ammonium salts. | Generally more expensive than ammonium salts. |
Experimental Protocols
General Protocol for the Synthesis of this compound using a Phase-Transfer Catalyst
This protocol is a general guideline and may require optimization.
Materials:
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2-amino-5-nitrophenol
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1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
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Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-nitrophenol (1.0 eq), potassium carbonate (2.5 eq), and tetrabutylammonium bromide (0.1 eq).
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Add toluene and water to create a biphasic system (e.g., a 1:1 volume ratio).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add 1,2-dibromoethane (1.1 eq) to the reaction mixture.
-
Continue to reflux and stir the reaction, monitoring its progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
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Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in catalyst-mediated synthesis.
References
Technical Support Center: Synthesis of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine
This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine. The core of this synthesis is an intramolecular Williamson ether synthesis, a process highly dependent on reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct route involves a one-pot reaction where 2-amino-5-nitrophenol is reacted with a 2-carbon electrophile, such as 1,2-dibromoethane or 2-chloroethanol, in the presence of a base. The reaction proceeds via an initial N-alkylation of the amino group followed by a base-mediated intramolecular SN2 cyclization (Williamson ether synthesis) to form the oxazine ring.[1][2]
Q2: Why is temperature a critical parameter in this synthesis?
Temperature directly influences the rate of the desired intramolecular SN2 cyclization.[3]
-
Too Low: The reaction rate will be impractically slow, leading to incomplete conversion of the starting material and low yields.
-
Optimal: The rate of the desired ring-closure is maximized relative to competing side reactions.
-
Too High: While the reaction may proceed faster, high temperatures can promote the formation of undesired side products, such as intermolecular dimers or polymers, and potentially lead to the decomposition of reactants or the final product.[3]
Q3: What are the most common side products, and how does temperature affect their formation?
The primary side products are typically dimers or polymers resulting from intermolecular reactions. This occurs when the phenoxide of one molecule reacts with the alkyl halide of another molecule instead of cyclizing. High concentrations and excessively high temperatures can favor these intermolecular pathways over the desired intramolecular cyclization.
Q4: Which base and solvent are recommended for this reaction?
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is often effective. It is strong enough to deprotonate the phenolic hydroxyl group to form the nucleophilic phenoxide but is less harsh than alternatives like sodium hydride.[1]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are preferred. These solvents effectively solvate the cation of the base, leaving a highly reactive "naked" alkoxide nucleophile, which accelerates the SN2 reaction.[1][3]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the cyclization is not being met. | Gradually increase the reaction temperature in 10°C increments (e.g., from 70°C up to 110°C) while monitoring progress with Thin Layer Chromatography (TLC).[1] |
| Ineffective base: The base may be old, hydrated, or not strong enough to deprotonate the phenol. | Use freshly dried potassium carbonate. Ensure all reagents and solvents are anhydrous. | |
| Incorrect stoichiometry: An improper ratio of reactants can lead to unreacted starting material or side reactions. | Ensure precise measurement of 2-amino-5-nitrophenol, the alkylating agent (e.g., 2-chloroethanol), and the base. A slight excess of the alkylating agent and base is common.[1] | |
| Significant Amount of Side Products (e.g., dimers) | Reaction temperature is too high: High thermal energy is promoting intermolecular collisions and reactions. | Reduce the reaction temperature. The optimal range is typically between 70°C and 100°C.[1][3] |
| Reaction concentration is too high: High concentration favors intermolecular reactions. | Perform the reaction under more dilute conditions by increasing the volume of the solvent. | |
| Reaction Stalls / Does Not Go to Completion | Insufficient reaction time: The reaction may simply be slow at the chosen temperature. | Monitor the reaction by TLC. If starting material is still present after several hours, consider increasing the temperature or allowing the reaction to run for a longer period (e.g., 24 hours).[3] |
| Deactivation of reagents: Reactants or the base may degrade over prolonged heating. | If the reaction does not progress after an extended period, re-evaluate the temperature and reagent stability. It may be preferable to restart with fresh reagents at a slightly higher temperature. |
Effect of Temperature on Reaction Outcome
The following table provides a hypothetical summary of how temperature can influence the yield and purity of this compound. This data is illustrative and based on established principles of Williamson ether synthesis.[1][3]
| Reaction Temperature (°C) | Reaction Time (hours) | Hypothetical Yield (%) | Purity (%) | Observations |
| 50 | 24 | 15 | 98 | Very slow reaction; significant amount of unreacted starting material. |
| 70 | 18 | 65 | 97 | Moderate reaction rate with good conversion and high purity. |
| 90 | 8 | 85 | 95 | Optimal balance of reaction rate and yield with high purity. |
| 110 | 6 | 70 | 80 | Faster reaction but a noticeable increase in dimeric side products. |
| 130 | 4 | 50 | 65 | Rapid reaction but significant product degradation and side product formation. |
Visual Guides
The following diagrams illustrate the experimental workflow and the logical relationship between temperature and reaction outcomes.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship between temperature and key reaction outcomes.
Detailed Experimental Protocol
This protocol describes a plausible method for the synthesis of this compound.
Materials:
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2-amino-5-nitrophenol
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2-chloroethanol
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Anhydrous potassium carbonate (K₂CO₃)
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Anhydrous N,N-dimethylformamide (DMF)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-nitrophenol (1.0 eq). Add anhydrous DMF to dissolve the starting material.
-
Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (2.5 eq) followed by 2-chloroethanol (1.2 eq).
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Reaction: Heat the reaction mixture to 90°C with vigorous stirring. Monitor the progress of the reaction by TLC, checking for the consumption of the starting material. The reaction is typically complete within 8-12 hours.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.
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Washing: Wash the combined organic layers twice with water and once with brine to remove residual DMF and salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
References
Technical Support Center: Solvent Effects on the Reaction Kinetics of 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the reaction kinetics of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How do solvent properties, in general, influence reaction rates?
Solvent properties such as polarity, dielectric constant, and the ability to form hydrogen bonds can significantly impact reaction rates by stabilizing or destabilizing the reactants and the transition state. The relative stabilization of the initial reactants and the transition state by the solvent determines the overall effect on the reaction rate.[1] For instance, polar solvents may accelerate reactions that proceed through a polar transition state.
Q2: What are the key solvent parameters to consider when studying reaction kinetics?
Important solvent parameters that can affect rate constants include polarity and the solvent dielectric constant.[1] Other factors to consider are the solvent's viscosity, which can influence diffusion-controlled steps, and its ability to act as a hydrogen bond donor or acceptor, which can specifically solvate reactants or the transition state.
Q3: How can I experimentally determine the effect of a solvent on my reaction kinetics?
To determine the effect of different solvents, you can conduct the reaction in a variety of solvents with differing properties (e.g., polar protic, polar aprotic, non-polar) while keeping all other reaction parameters constant. By measuring the reaction rate constant in each solvent, you can establish a correlation between solvent properties and reaction kinetics. Kinetic studies can often be carried out using techniques like UV-vis spectrophotometry to monitor the concentration of reactants or products over time.[1][2]
Q4: What are activation parameters and how does the solvent affect them?
Activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide insight into the reaction mechanism. These parameters can be calculated from the temperature dependence of the reaction rate constant using the Arrhenius and Eyring equations.[1][2] The solvent can influence these parameters by altering the energy of the reactants and the transition state. For example, a solvent that strongly solvates the transition state will lower the activation energy and increase the reaction rate.
Troubleshooting Guides
Issue 1: The reaction rate is significantly slower than expected in a particular solvent.
-
Question: Why is my reaction so slow, and how can I increase the rate? Answer: A slow reaction rate could be due to the chosen solvent destabilizing the transition state relative to the reactants.
-
Troubleshooting Steps:
-
Solvent Choice: Consider switching to a solvent with different properties. If your reaction is expected to proceed through a polar transition state, a more polar solvent might increase the rate. Conversely, for a non-polar transition state, a non-polar solvent may be more suitable.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate, as described by the Arrhenius equation.[2]
-
Catalyst: If applicable to your specific reaction, the addition of a suitable catalyst can provide an alternative reaction pathway with a lower activation energy.
-
-
Issue 2: I am observing the formation of multiple side products.
-
Question: How can the solvent choice influence the chemoselectivity of my reaction? Answer: The solvent can influence the reaction pathway, potentially leading to the formation of undesired side products. Different reaction pathways may be favored in different solvent environments due to the differential solvation of various transition states.
-
Troubleshooting Steps:
-
Solvent Screening: Perform the reaction in a range of solvents to identify one that favors the desired reaction pathway.
-
Temperature Control: Lowering the reaction temperature may increase the selectivity for the product formed via the pathway with the lower activation energy.
-
Inert Atmosphere: If side reactions are due to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
-
Issue 3: My kinetic data is not reproducible.
-
Question: What are the potential sources of irreproducibility in my kinetic experiments? Answer: Lack of reproducibility can stem from several factors, many of which are related to the solvent and experimental setup.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure that the solvents used are of high purity and are dry, as trace impurities (like water) can sometimes act as catalysts or inhibitors.
-
Temperature Control: Maintain a constant and accurately measured temperature throughout the experiment, as reaction rates are highly sensitive to temperature fluctuations.
-
Concentration Accuracy: Ensure that the initial concentrations of all reactants are accurately and consistently prepared for each experimental run.
-
-
Illustrative Data Presentation
The following tables present hypothetical quantitative data to illustrate how solvent properties might influence the reaction kinetics of a hypothetical reaction involving this compound.
Table 1: Illustrative Second-Order Rate Constants in Various Solvents at Different Temperatures
| Solvent | Dielectric Constant (ε) at 25°C | Rate Constant (k) x 10⁻³ (L mol⁻¹ s⁻¹) |
| 298 K | ||
| Methanol | 32.7 | 5.2 |
| Ethanol | 24.6 | 7.8 |
| Acetonitrile | 37.5 | 12.3 |
| Dioxane | 2.2 | 1.5 |
| Toluene | 2.4 | 1.1 |
Table 2: Illustrative Activation Parameters in Different Solvents
| Solvent | Ea (kJ mol⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) | ΔG‡ (kJ mol⁻¹) at 298 K |
| Methanol | 55.2 | 52.7 | -110.5 | 85.7 |
| Ethanol | 52.1 | 49.6 | -118.2 | 84.8 |
| Acetonitrile | 49.5 | 47.0 | -125.1 | 84.2 |
| Dioxane | 58.9 | 56.4 | -105.3 | 87.8 |
| Toluene | 60.3 | 57.8 | -101.7 | 88.1 |
Experimental Protocols
General Protocol for a Kinetic Study using UV-Vis Spectrophotometry
This protocol outlines a general method for studying the effect of solvents on reaction kinetics.
-
Materials:
-
This compound
-
Co-reactant
-
A series of high-purity solvents (e.g., methanol, ethanol, acetonitrile, dioxane, toluene)
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Constant temperature water bath
-
UV-Vis spectrophotometer with a thermostated cell holder
-
Quartz cuvettes (1 cm path length)
-
-
Procedure:
-
Prepare stock solutions of this compound and the co-reactant in each of the chosen solvents.
-
Set the UV-Vis spectrophotometer to a wavelength where one of the reactants or products has a strong and unique absorbance.
-
Equilibrate the spectrophotometer's cell holder and the reactant solutions to the desired reaction temperature using the constant temperature water bath.
-
To initiate the reaction, mix known volumes of the reactant solutions directly in the quartz cuvette and immediately place it in the spectrophotometer.
-
Record the absorbance at regular time intervals.
-
Repeat the experiment at different temperatures for each solvent to determine the activation parameters.
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The rate constants can be determined by plotting the appropriate function of concentration versus time, depending on the order of the reaction.
-
Visualizations
Caption: Experimental workflow for kinetic analysis.
Caption: Relationship between solvent properties and reaction kinetics.
References
Validation & Comparative
Comparative Analysis of 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine Analogs: A Guide for Drug Discovery Professionals
The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a nitro group at the 6-position is of particular interest due to its potential to enhance cytotoxic and antimicrobial properties through its electron-withdrawing nature. This guide summarizes available quantitative data, provides detailed experimental protocols for key biological assays, and visualizes relevant experimental workflows to aid in the rational design and evaluation of novel 6-nitro-3,4-dihydro-2H-1,4-benzoxazine analogs.
Performance Comparison: Anticancer and Antimicrobial Activities
The following tables present a comparative summary of the biological activities of various nitro-substituted benzoxazine and related heterocyclic analogs. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of Nitro-Substituted Benzoxazine and Quinoxaline Analogs
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 6-nitro-2,3-diphenylquinoxaline analog | 2,3-diphenyl-6-nitroquinoxaline with electron-donating groups on phenyl rings | Various | Reported as highly active tubulin inhibitors | [1] |
| 7-nitro-2-aryl-4H-benzo[d][2][3]oxazin-4-one (3c) | 7-nitro-2-(4-chlorophenyl)-4H-benzo[d][2][3]oxazin-4-one | HeLa | ~28.54% inhibition at 10 µg/mL | [4] |
| 7-nitro-2-aryl-4H-benzo[d][2][3]oxazin-4-one (3a) | 7-nitro-2-phenyl-4H-benzo[d][2][3]oxazin-4-one | HeLa | ~44.67% inhibition at 10 µg/mL | [4] |
| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine (14f) | N-(4-aminophenyl)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine | PC-3 | 9.71 | [2][5] |
| MDA-MB-231 | 12.9 | [2][5] | ||
| MIA PaCa-2 | 9.58 | [2][5] | ||
| U-87 MG | 16.2 | [2][5] | ||
| Benzoxazine-purine hybrid (12) | Structure containing a benzoxazine and a purine moiety | MCF-7 | 7.06 | [6] |
| HCT-116 | 13 | [6] |
Table 2: Antimicrobial Activity of Nitro-Substituted Benzoxazine Analogs
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| N-unprotected 1,4-benzoxazine derivative (1c) | 2-methyl-2-(4-nitrophenyl)-3,4-dihydro-2H-1,4-benzoxazine | S. aureus | 12.5 | [7] |
| E. coli | 25 | [7] | ||
| Benzoxazine Sulfonamide Analog (2c) | N-(4-chlorophenyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide | Gram-positive bacteria | 31.25 | [4] |
| Gram-negative bacteria | 62.5 | [4] | ||
| Fungi | 31.25 | [4] | ||
| Benzoxazine Sulfonamide Analog (2d) | N-(4-fluorophenyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide | Gram-positive bacteria | 31.25 | [4] |
| Gram-negative bacteria | 31.25 | [4] | ||
| Fungi | 62.5 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison are provided below. These protocols are generalized from several sources and may require optimization for specific this compound analogs.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effect of the test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, PC-3)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various microorganisms.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualizing Experimental Workflows and Relationships
The following diagrams, created using the DOT language, illustrate a typical workflow for the evaluation of novel compounds and a hypothetical signaling pathway that could be investigated.
Caption: Workflow for the synthesis and biological evaluation of 6-nitro-1,4-benzoxazine analogs.
Caption: Hypothetical signaling pathway for the anticancer action of 6-nitro-1,4-benzoxazine analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative structure activity relationship of benzoxazinone derivatives as neuropeptide Y Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
Validating the Structure of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine via 13C NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison to aid in the structural validation of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. By comparing theoretically predicted chemical shifts with experimental data from a structurally analogous compound, this document offers a robust methodology for structural confirmation.
Data Presentation: Comparative 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for this compound and the reported experimental data for the closely related 6-nitro-3-phenyl-3,4-dihydro-1,3-benzoxazine. The predicted values were obtained using online NMR prediction tools. This comparison is critical for assigning the carbon signals of the target molecule.
| Carbon Atom | Predicted δ (ppm) for this compound | Experimental δ (ppm) for 6-nitro-3-phenyl-3,4-dihydro-1,3-benzoxazine |
| C-2 | 65-75 | 81.1 |
| C-3 | 45-55 | 54.4 |
| C-4a | 140-150 | 145.2 |
| C-5 | 115-125 | 117.8 |
| C-6 | 140-150 | 142.9 |
| C-7 | 110-120 | 116.4 |
| C-8 | 115-125 | 124.9 |
| C-8a | 130-140 | 132.1 |
| Phenyl C-1' | - | 139.2 |
| Phenyl C-2'/6' | - | 126.8 |
| Phenyl C-3'/5' | - | 129.2 |
| Phenyl C-4' | - | 128.7 |
Note: Predicted chemical shifts are estimates and can vary based on the prediction algorithm and solvent effects. The experimental data for the related compound is provided for comparative purposes.
Experimental Protocols: 13C NMR Spectroscopy
A detailed and standardized protocol is essential for acquiring high-quality 13C NMR data.
1. Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common choice for nonpolar to moderately polar organic compounds. For more polar compounds, dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD3OD) can be used.
-
Concentration: For a standard 5 mm NMR tube, dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.[1][2] Higher concentrations may be necessary for insensitive nuclei like 13C, but overly concentrated samples can lead to broadened lines.[2]
-
Internal Standard: An internal standard is not typically necessary for routine 13C NMR for structure confirmation, as the solvent peak is often used as a reference. However, for precise chemical shift determination, tetramethylsilane (TMS) can be added for organic solvents.
-
Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.[1]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Number of Scans (NS): A sufficient number of scans (typically ranging from hundreds to thousands) should be acquired to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative 13C NMR.
-
Spectral Width (SW): The spectral width should encompass the entire expected range of 13C chemical shifts (typically 0-220 ppm).
-
-
Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated relative to the solvent peak (e.g., CDCl3 at 77.16 ppm).
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the structural validation of this compound using 13C NMR.
Caption: Workflow for 13C NMR Based Structural Validation.
Caption: Decision Pathway for Structural Confirmation.
References
A Comparative Guide to the Bioactivity of Nitro-Benzoxazines and Other Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of nitro-benzoxazines with other key heterocyclic compounds, supported by experimental data. The information is intended to assist researchers and professionals in drug discovery and development in making informed decisions about promising scaffolds for various therapeutic applications.
Quantitative Bioactivity Data
The following tables summarize the quantitative bioactivity data of nitro-benzoxazines and comparable heterocyclic compounds across anticancer, antimicrobial, and antiparasitic applications.
Table 1: Anticancer Activity
| Compound Class | Specific Compound | Cell Line | Bioactivity Metric (IC₅₀/GI₅₀ in µM) | Reference Compound | Reference IC₅₀ (µM) |
| Nitro-Benzoxazinones | 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones (Compound 3c ) | HeLa | ~30 (approximated from % inhibition) | Doxorubicin | Not explicitly stated, but 3c's effect was in close match |
| Benzoxazine-Purine Hybrids | Compound 12 | MCF-7 | 3.39 | - | - |
| Benzoxazine-Purine Hybrids | Compound 9 | MCF-7 | 4.06 | - | - |
| Nitro-Benzimidazoles | 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6 ) | A549 | 0.028 | - | - |
| Quinazolines | 4-aminoquinazoline derivatives | Various | Potent activity reported | Erlotinib | - |
| Nitro-Quinazolines | 6-nitro-4-substituted quinazoline (Compound 6c ) | HCT-116 | Superior to nearly equal to Gefitinib | Gefitinib | Not explicitly stated |
Table 2: Antimicrobial Activity
| Compound Class | Specific Compound | Microorganism | Bioactivity Metric (MIC in µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Nitro-Benzoxazines | 6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-one | Candida albicans | Fungicidal activity observed | - | - |
| Nitro-Benzoxazines | 2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl] phenol | Acinetobacter baumannii | 43% growth inhibition at 32 µg/mL | - | - |
| Thiazoles | Thiophene derivative 13 | Staphylococcus aureus | 3.125 | Chloramphenicol | 3.125 |
| Benzothiazoles | Phenyl urea derivative 83a | Enterococcus faecalis | 8 | TCC | 64 |
| Nitrofurans/Nitroimidazoles | Various | Various bacteria | Broad-spectrum activity reported | - | - |
Table 3: Antiparasitic Activity
| Compound Class | Specific Compound | Parasite | Bioactivity Metric (IC₅₀ in µM) | Reference Compound | Reference IC₅₀ (µM) |
| Nitro-Heterocycles (Indazoles) | 1-methyl-2-benzyl-5-nitroindazolin-3-one derivatives (1a-c ) | Trypanosoma cruzi (epimastigotes) | 1-2 | Nifurtimox | Similar to test compounds |
| Nitro-Heterocycles (BSF series) | BSF Series | Leishmania (L.) infantum (promastigotes) | Active | Amphotericin B | Lower IC₅₀ than test compounds, but lower selectivity index |
| Thiazoles | Methylcarbamate derivative 20 | Giardia lamblia | 0.01 | Metronidazole, Nitazoxanide | Less potent than test compound |
| Nitroimidazoles/Nitrofurans | Various | Various protozoa | Broad-spectrum activity reported | - | - |
Experimental Protocols
Detailed methodologies for the key bioactivity assays cited in this guide are provided below.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[3]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, primarily through the action of mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[4]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (medium with the same concentration of the compound solvent) and a positive control (a known anticancer agent).[3]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours.[3]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized SDS-based solution, to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6]
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.[6] Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).[6]
-
Incubation: Cover the plate and incubate at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[6]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[6]
Signaling Pathways and Mechanisms of Action
The bioactivity of nitro-benzoxazines and other heterocycles is often attributed to their interaction with specific cellular signaling pathways.
Anticancer Mechanism: Inhibition of AKT Signaling Pathway by a Benzoxazine Derivative
One study has shown that a benzoxazine derivative, LTUR6, enhances the efficacy of the chemotherapeutic agent doxorubicin in colon cancer cells by inhibiting the phosphorylation of AKT, a key enzyme in a major cell survival pathway.[7] This inhibition leads to the altered expression of multiple proteins involved in apoptotic signaling.[7]
Caption: Simplified AKT signaling pathway and the inhibitory action of a benzoxazine derivative.
General Antimicrobial Mechanism of Nitro-Heterocycles
The antimicrobial activity of many nitro-heterocyclic compounds, including nitro-benzoxazines, is dependent on the reduction of the nitro group within the microbial cell.[2][8] This reduction is catalyzed by nitroreductase enzymes present in susceptible microorganisms.[8] The process generates reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA, leading to cell death.[9]
Caption: General mechanism of antimicrobial action for nitro-heterocyclic compounds.
References
- 1. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT Assay [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of AKT signalling by benzoxazine derivative LTUR6 through the modulation of downstream kinases [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of action of nitro-heterocyclic compounds on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
Structure-Activity Relationship of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine Derivatives: A Comparative Guide
A comprehensive analysis of the structure-activity relationship (SAR) for 6-nitro-3,4-dihydro-2H-1,4-benzoxazine derivatives is currently limited within publicly available scientific literature. While the broader class of benzoxazines has been explored for various therapeutic applications, specific and detailed SAR studies focusing on the 6-nitro substitution pattern are not extensively documented. This guide, therefore, provides a comparative overview based on related benzoxazine structures and outlines the standard experimental protocols necessary for conducting such SAR studies.
Comparison of Biological Activities in Related Benzoxazine Scaffolds
Benzoxazine derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The inclusion of a nitro group, a strong electron-withdrawing moiety, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Although direct comparative data for a series of this compound derivatives is scarce, studies on related structures provide insights into potential activities.
For instance, various substituted benzoxazinones have been synthesized and evaluated for their α-chymotrypsin inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar range.[1] Additionally, certain 1,3-benzoxazine derivatives have shown moderate antimicrobial activity against various bacterial and fungal strains.[2] In the context of anticancer research, some benzoxazine derivatives have been investigated for their cytotoxic effects against cancer cell lines such as A549 (lung carcinoma) and HCT116 (colon cancer).[3] A study on 1-(6-nitro-2H-benzo[b][1][3]thiazin-3(4H)-ylidene)hydrazine-1,1-dioxide derivatives, which share a similar nitro-substituted bicyclic core, demonstrated that specific substitutions on the hydrazine moiety led to potent antimicrobial activity.[4]
The lack of a systematic study on this compound derivatives presents an opportunity for future research to explore the impact of various substituents on this scaffold and to delineate a clear SAR for different biological targets.
Experimental Protocols
To facilitate future SAR studies on this class of compounds, detailed methodologies for key biological assays are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is a standard colorimetric assay to assess the metabolic activity of cells and, by inference, their viability and proliferation. It is widely used to screen compounds for their cytotoxic potential against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HCT116, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The test compounds (this compound derivatives) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of dilutions are then made in the culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the compounds.
-
Incubation with Compound: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of the MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of the solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds
-
Standard antimicrobial agents (positive controls)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the appropriate broth.[5]
-
Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microplate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6] This can be assessed visually or by measuring the optical density at 600 nm.
Visualization of a Typical SAR Study Workflow
The following diagram illustrates a general workflow for conducting a structure-activity relationship study, from initial compound synthesis to the identification of a lead compound.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
This guide provides a foundational understanding and the necessary methodological framework for researchers interested in exploring the structure-activity relationships of this compound derivatives. The outlined experimental protocols and the conceptual workflow can serve as a starting point for systematic investigations into the therapeutic potential of this chemical scaffold.
References
- 1. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening of quinoline, 1,3-benzoxazine, and 1,3-oxazine-based small molecules against isolated methionyl-tRNA synthetase and A549 and HCT116 cancer cells including an in silico binding mode analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. SYNTHESIS AND ANTI-MICROBIAL ACTIVITY OF 1-(6-NITRO-2H-BENZO[b][1,4]THIAZINE-3(4H)-YLIDENE)HYDRAZINE-1,1-DIOXIDE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Performance Analysis of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine: An Insight into Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected biological performance of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine. Due to a lack of specific experimental data for this compound in publicly available literature, this report leverages data from structurally related 1,4-benzoxazine analogs to forecast its potential efficacy in key therapeutic areas, primarily antimicrobial and anticancer applications. Detailed experimental protocols for evaluating these activities are provided to facilitate further research.
Introduction to this compound
This compound is a heterocyclic compound belonging to the benzoxazine class of molecules. The benzoxazine scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. The presence of a nitro group on the benzene ring is anticipated to modulate the compound's electronic properties and, consequently, its biological activity.
Predicted Biological Activity and Comparative Landscape
Based on the performance of analogous compounds, this compound is predicted to exhibit both antimicrobial and anticancer properties. The following sections compare its anticipated performance with that of other substituted benzoxazine derivatives.
Antimicrobial Activity
The 1,4-benzoxazine core is a common feature in various antimicrobial agents. The introduction of a nitro group can enhance the antimicrobial potential of a molecule. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted benzoxazine derivatives against common bacterial and fungal strains. This data serves as a benchmark for the potential antimicrobial efficacy of this compound.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Substituted Benzoxazine Derivatives
| Compound/Alternative | Gram-Positive Bacteria (e.g., S. aureus) | Gram-Negative Bacteria (e.g., E. coli) | Fungi (e.g., C. albicans) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | - |
| 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine | Moderate Activity | Moderate Activity | Not Reported | [1] |
| 4-hydroxy-2H-1,4-benzoxazin-3(4H)-one derivatives | No significant activity | No significant activity | Good activity for some derivatives | [2] |
| 2,6,7-trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives | 12.5 - 50 | 12.5 - 50 | 12.5 - 50 | [3] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standardized broth microdilution method is recommended to determine the MIC of this compound.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
Several benzoxazine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The nitro group, being a strong electron-withdrawing group, can potentially enhance the anticancer activity. The following table presents the half-maximal inhibitory concentration (IC50) values for various benzoxazine analogs, providing a comparative context for the potential of this compound.
Table 2: Comparative Anticancer Activity (IC50 in µM) of Substituted Benzoxazine Derivatives
| Compound/Alternative | Breast Cancer (MCF-7) | Colon Cancer (HCT-116) | Lung Cancer (A549) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | - |
| 7-nitro-2-aryl-4H-benzo[d][4][5]oxazin-4-ones | Significant cytotoxicity against HeLa cells | Not Reported | Not Reported | [1] |
| 2H-benzo[b][4][6]oxazin-3(4H)-one derivatives | Not Reported | Not Reported | IC50 of 7.59 µM for one derivative | [7] |
| 4-aryl-3,4-dihydro-2H-1,4-benzoxazines | 16.2 (MDA-MB-231) | Not Reported | Not Reported | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxic potential of a compound.
Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Signaling Pathways and Logical Relationships
The potential mechanism of action for benzoxazine derivatives often involves the modulation of key signaling pathways implicated in cell survival and proliferation. While the specific pathways affected by this compound are yet to be elucidated, related compounds have been shown to target pathways such as the PI3K/mTOR pathway.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized mechanism of action via signaling pathway inhibition.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently unavailable, the analysis of structurally similar compounds suggests its potential as a promising candidate for further investigation in antimicrobial and anticancer drug discovery. The provided experimental protocols offer a clear roadmap for the systematic evaluation of this compound's efficacy. Further research is warranted to confirm these predictions and to elucidate the specific mechanisms of action.
References
- 1. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Cross-Validation of Analytical Data for 6-nitro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of analytical methods for the characterization and quantification of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine. Ensuring the consistency and reliability of analytical data is paramount in drug development and manufacturing. Cross-validation, the process of comparing results from different analytical methods or laboratories, is a critical step in verifying that a method is robust and fit for its intended purpose.
This document outlines a comparative approach, primarily focusing on High-Performance Liquid Chromatography (HPLC) as the principal assay method and Quantitative Nuclear Magnetic Resonance (qNMR) as an orthogonal method for purity assessment. While actual experimental data for this specific compound is not publicly available, this guide presents a comprehensive plan with detailed, representative experimental protocols, hypothetical data, and acceptance criteria to aid researchers in designing their own validation studies.
Qualitative and Structural Characterization
Prior to quantitative analysis, the structural integrity of this compound should be unequivocally confirmed. A combination of spectroscopic techniques is essential for this purpose.
| Analytical Technique | Parameter | Hypothetical Data for this compound |
| FTIR Spectroscopy | Characteristic Peaks (cm⁻¹) | ~3350 (N-H stretch), ~1580 & ~1330 (NO₂ asymmetric and symmetric stretch), ~1230 (C-O-C asymmetric stretch of oxazine ring), ~940 (characteristic oxazine ring vibration) |
| ¹H NMR Spectroscopy | Chemical Shift (δ, ppm) | ~8.0-7.8 (m, 2H, Ar-H ortho to NO₂), ~7.0 (d, 1H, Ar-H ortho to O), ~4.5 (t, 2H, O-CH₂), ~3.5 (t, 2H, N-CH₂) |
| ¹³C NMR Spectroscopy | Chemical Shift (δ, ppm) | ~150 (C-NO₂), ~145 (C-O), ~125-115 (Ar-C), ~65 (O-CH₂), ~45 (N-CH₂) |
| Mass Spectrometry | [M+H]⁺ (m/z) | 181.05 |
Quantitative Analysis: A Comparative Approach
The primary method for quantifying the purity and concentration of this compound is a validated stability-indicating HPLC method. To ensure the accuracy and reliability of the HPLC method, a cross-validation against an orthogonal, primary method like qNMR is recommended.[1][2]
Inter-Laboratory Cross-Validation of the HPLC Method
To establish the reproducibility of the HPLC method, an inter-laboratory cross-validation study should be conducted.[3] This involves two independent laboratories analyzing the same batch of this compound.
Table 1: Hypothetical Inter-Laboratory HPLC Cross-Validation Data
| Sample ID | Laboratory A Assay (%) | Laboratory B Assay (%) | Difference (%) | Acceptance Criteria |
| Batch-001-Rep1 | 99.8 | 99.5 | 0.3 | Mean results within ±2% |
| Batch-001-Rep2 | 99.7 | 99.6 | 0.1 | Individual results within ±3% |
| Batch-001-Rep3 | 99.9 | 99.7 | 0.2 |
Method Comparison: HPLC vs. qNMR
A comparison of the purity assessment by the primary HPLC method and the orthogonal qNMR method provides a high degree of confidence in the analytical results.
Table 2: Hypothetical Purity Assessment Comparison
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, %) |
| HPLC | 99.8 | 0.15 |
| qNMR | 99.7 | 0.10 |
Experimental Protocols
HPLC Method for Assay and Impurity Determination
This protocol is a representative method for the analysis of nitroaromatic compounds.[4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase to concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL.
-
System Suitability: Inject the 1.0 µg/mL standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.
-
Calculations: Quantify the sample by comparing the peak area to the calibration curve generated from the working standards.
Quantitative NMR (qNMR) for Purity Assessment
This protocol outlines a general approach for qNMR analysis.[1][5]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The internal standard should have a resonance that is well-resolved from the analyte signals.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁).
-
Ensure a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Visualizing the Workflow and Method Comparison
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. usp.org [usp.org]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. Quantitative Assessment of the Absolute Purity of Thiopeptcin Reference Standard by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 6-nitro-3,4-dihydro-2H-1,4-benzoxazine: A Comparative Guide to Potential Inhibitory Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the biological activity of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine. Due to a lack of specific experimental data for this compound in publicly available literature, this document outlines a conceptual approach based on the known biological activities of structurally related benzoxazine and nitro compounds. We present potential avenues of investigation, relevant benchmark inhibitors, and standardized experimental protocols to facilitate future research and evaluation.
The benzoxazine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of a nitro group can further enhance the biological activity, often through mechanisms involving enzymatic reduction. This guide will explore these three potential activities for this compound.
Table 1: Potential Biological Activities and Corresponding Benchmark Inhibitors
The following table outlines potential areas of investigation for this compound, along with established inhibitors that can be used for comparative analysis.
| Potential Biological Activity | Benchmark Inhibitors | Relevant Molecular Target/Pathway |
| Antimicrobial | Ciprofloxacin, Fluconazole, Isoniazid | DNA gyrase, Sterol 14α-demethylase, Mycolic acid synthesis |
| Anticancer | Doxorubicin, Paclitaxel, Gefitinib | Topoisomerase II, Tubulin, Epidermal Growth Factor Receptor (EGFR) |
| Anti-inflammatory | Indomethacin, Dexamethasone | Cyclooxygenase (COX) enzymes, Glucocorticoid receptor |
Experimental Protocols
Detailed methodologies are crucial for generating reliable and comparable data. Below are standard protocols for assessing the potential activities of this compound.
Antimicrobial Activity Assessment
A common method for determining antimicrobial efficacy is the broth microdilution assay, used to determine the Minimum Inhibitory Concentration (MIC).
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds.
Experimental Protocol: MTT Assay
-
Cell Culture: Plate cancer cell lines (e.g., A549, MCF-7) in 96-well plates and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a benchmark inhibitor (e.g., Doxorubicin) for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Activity Assessment
The anti-inflammatory potential can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Signaling Pathway: LPS-induced Inflammatory Response
Caption: Simplified LPS-induced inflammatory signaling pathway.
Experimental Protocol: Nitric Oxide (NO) Assay
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound and a benchmark inhibitor (e.g., Indomethacin) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the amount of nitrite, a stable product of NO, using the Griess reagent.
-
Data Analysis: Determine the concentration-dependent inhibition of NO production by the test compound and calculate the IC50 value.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently unavailable, its structural features suggest potential as an antimicrobial, anticancer, or anti-inflammatory agent. The experimental frameworks and comparative benchmarks provided in this guide offer a robust starting point for the systematic evaluation of this compound. Further research employing these or similar methodologies is essential to elucidate its specific mechanism of action and therapeutic potential.
References
Comparative Docking Analysis of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine Analogs as Potential Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the molecular docking performance of a series of hypothetical 6-nitro-3,4-dihydro-2H-1,4-benzoxazine analogs. The data presented herein is a representative synthesis based on published docking studies of similar 1,4-benzoxazine derivatives, intended to illustrate a comparative analysis workflow. The primary biological target explored is the E. coli DNA gyrase, a well-established target for antibacterial agents.[1][2][3]
Data Presentation: Comparative Docking Scores
The following table summarizes the molecular docking scores of various this compound analogs against the ATP-binding site of E. coli DNA gyrase. Lower docking scores are indicative of a more favorable binding affinity. The selection of substituents is based on common modifications in medicinal chemistry to explore structure-activity relationships.
| Compound ID | Substituent at R1 | Substituent at R2 | Docking Score (kcal/mol) |
| BNZ-01 | H | H | -7.2 |
| BNZ-02 | 7-Cl | H | -7.8 |
| BNZ-03 | 8-F | H | -7.5 |
| BNZ-04 | 7-CH3 | H | -7.4 |
| BNZ-05 | H | 2-CH3 | -7.1 |
| BNZ-06 | 7-Cl | 2-CH3 | -8.1 |
| BNZ-07 | 8-F | 2-CH3 | -7.9 |
| BNZ-08 | H | 2-C2H5 | -7.3 |
| Ciprofloxacin | - | - | -8.5 |
Note: The docking scores are hypothetical and for illustrative purposes, based on trends observed in studies of similar compounds.
Experimental Protocols
The following is a detailed methodology for a typical molecular docking study, synthesized from established protocols.
Software and Resource Preparation
-
Docking Software: AutoDock Vina, DOCK 6, or similar programs are commonly used for molecular docking simulations.[4]
-
Visualization Software: UCSF Chimera, PyMOL, or Discovery Studio for visualizing protein-ligand interactions.
-
Protein Data Bank (PDB): The 3D crystallographic structure of the target protein, E. coli DNA gyrase subunit B, can be obtained from the PDB (e.g., PDB ID: 5L3J).
-
Ligand Preparation: The 3D structures of the this compound analogs are constructed using chemical drawing software like ChemDraw or Marvin Sketch. Energy minimization of the ligands is performed using computational chemistry software.
Receptor Preparation
-
Protein Cleaning: The downloaded PDB file of the DNA gyrase is opened in a molecular visualization tool. Water molecules, co-crystallized ligands, and any non-essential heteroatoms are removed.
-
Protonation: Hydrogen atoms are added to the protein structure, which is a crucial step for correct ionization and tautomeric states of amino acid residues at a physiological pH.
-
Charge Assignment: Gasteiger charges are computed for the protein atoms.
-
Grid Box Generation: A grid box is defined around the active site of the protein. The dimensions and center of the grid box are chosen to encompass the binding pocket of the co-crystallized ligand or a known inhibitor.
Ligand Preparation
-
3D Structure Generation: The 2D structures of the benzoxazine analogs are converted to 3D structures.
-
Energy Minimization: The energy of the ligand structures is minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Charge and Torsion Angle Definition: Partial charges are assigned to the ligand atoms, and rotatable bonds are defined.
Molecular Docking Simulation
-
The prepared protein and ligand files are used as input for the docking software.
-
The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is run to explore various conformations and orientations of the ligand within the protein's active site.
-
The program calculates the binding energy for each conformation, and the results are ranked based on these scores.
Analysis of Results
-
The docking results are analyzed to identify the best binding poses for each ligand based on the lowest binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed to understand the molecular basis of the binding affinity.
Visualizations
Experimental Workflow
Caption: General workflow for a molecular docking study.
Signaling Pathway: Inhibition of DNA Gyrase
Caption: Proposed mechanism of action for benzoxazine analogs.
References
Assessing the Specificity of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly available scientific literature and databases do not contain specific biological assay data for 6-nitro-3,4-dihydro-2H-1,4-benzoxazine. This compound is available from commercial suppliers for research purposes[1][2][3][4][5][6], suggesting its potential use as a synthetic intermediate or as part of screening libraries. While the broader benzoxazine class of molecules exhibits a wide range of biological activities[7][8][9][10][11], the specific activity and selectivity of this particular nitro-substituted derivative have not been characterized in published studies.
Therefore, this guide provides a comprehensive and standardized framework for how a researcher would assess the biological specificity of this compound, hereafter referred to as "Compound X," following its identification as a hit in a primary biological screen. The protocols and data presentation formats are based on established best practices in drug discovery and chemical biology.
Introduction to Specificity Profiling
The therapeutic efficacy and safety of a small molecule are intrinsically linked to its specificity. A highly specific compound interacts with its intended biological target with significantly greater affinity than it does with other biomolecules, minimizing off-target effects and potential toxicity. The assessment of specificity is a critical step in the validation of any new chemical entity.
This guide outlines a multi-tiered approach to characterize the specificity of Compound X, beginning with broad, unbiased screening and progressing to more focused target validation and cellular pathway analysis.
Tier 1: Primary Target Identification and Broad Specificity Profiling
The initial step is to identify the primary biological target(s) of Compound X and assess its activity across a wide range of related and unrelated biomolecules.
Data Presentation: Large-Scale Panel Screening
Assuming Compound X was identified in a primary screen against a specific target (e.g., a protein kinase, a GPCR, or an enzyme), the first step is to quantify this activity and screen it against a broad panel of similar targets. The results should be summarized to provide a clear overview of selectivity.
Table 1: Hypothetical Kinase Selectivity Profile for Compound X at 1 µM
| Kinase Family | Target Kinase | % Inhibition at 1 µM |
| Tyrosine Kinase | Target Kinase A | 95.2% |
| Kinase B | 25.1% | |
| Kinase C | 8.3% | |
| Ser/Thr Kinase | Kinase D | 78.5% |
| Kinase E | 12.0% | |
| Kinase F | 5.4% | |
| Lipid Kinase | Kinase G | 3.1% |
This table illustrates how initial screening data can highlight primary targets (Target Kinase A) and significant off-targets (Kinase D) for further investigation.
Table 2: Comparative IC50 Values for Primary and Off-Targets
| Compound | Target Kinase A IC50 (nM) | Kinase D IC50 (nM) | Selectivity Ratio (Kinase D / Target A) |
| Compound X | 50 | 850 | 17 |
| Alternative 1 | 75 | 1500 | 20 |
| Alternative 2 | 25 | 150 | 6 |
This table provides a quantitative comparison of potency and selectivity between Compound X and potential alternatives.
Experimental Protocol: Broad-Panel Kinase Assay (Radiometric)
This protocol describes a common method for profiling a compound against a large panel of protein kinases.
Objective: To determine the inhibitory activity of Compound X against a diverse panel of kinases at a single concentration to identify primary targets and off-targets.
Materials:
-
Compound X stock solution (10 mM in DMSO)
-
Panel of purified recombinant human kinases
-
Specific peptide substrates for each kinase
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³³P]ATP (radiolabeled ATP)
-
10 mM ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare a working solution of Compound X at the desired screening concentration (e.g., 1 µM) in the kinase reaction buffer.
-
In a 384-well plate, add the specific kinase and its corresponding peptide substrate to each well.
-
Add Compound X solution to the assay wells. Include wells with a known inhibitor as a positive control and DMSO as a negative (vehicle) control.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP (the concentration of ATP should ideally be close to the Km for each kinase).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and transfer the contents of each well to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity remaining in the presence of Compound X relative to the DMSO control.
Tier 2: Cellular Target Engagement and Pathway Analysis
Biochemical assays confirm direct interaction but do not guarantee that a compound will engage its target within the complex environment of a living cell. Cellular assays are essential to validate on-target activity and assess the downstream consequences.
Experimental Workflow: Assessing Cellular Target Engagement
The following diagram illustrates a typical workflow to confirm that Compound X engages its intended target in cells and modulates the relevant signaling pathway.
References
- 1. scbt.com [scbt.com]
- 2. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. H33900.MD [thermofisher.com]
- 4. H33900.03 [thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Enantioselective Synthesis and Analysis of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the enantioselective synthesis and analysis of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine, a chiral heterocyclic compound of interest in medicinal chemistry. The following sections detail various synthetic strategies, with a focus on kinetic resolution and asymmetric reduction, and outline analytical techniques for the determination of enantiomeric purity. Experimental data is presented for clear comparison, and detailed protocols for key experiments are provided.
Enantioselective Synthesis Strategies: A Comparative Overview
The preparation of enantiomerically pure this compound can be approached through several methods. The most documented and analogous methods for the parent scaffold involve the resolution of a racemic mixture or the asymmetric reduction of a prochiral precursor. Below is a comparison of these primary approaches.
Table 1: Comparison of Enantioselective Synthesis Methods
| Method | Substrate | Chiral Source/Catalyst | Solvent | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Acylative Kinetic Resolution | Racemic 6-nitro-3-methyl-3,4-dihydro-2H-[1][2]benzoxazine | (S)-Naproxen acyl chloride | Benzene | Ambient | ~45 (for each enantiomer) | >99 | [2][3] |
| Biocatalytic Reduction | 3-substituted-2H-1,4-benzoxazines | Imine Reductases (IREDs) | Aqueous buffer | 30 | Variable | Up to 99 | [4] |
| Asymmetric Transfer Hydrogenation | 3-substituted-2H-1,4-benzoxazines | Tethered Cp*Rh(III)-diamine catalyst | Formic acid/Triethylamine | 28 | High | Up to 99 | [5] |
Note: Data for the 3-methyl analog is presented as a close proxy for the target compound in the acylative kinetic resolution method.
Experimental Protocols
Protocol 1: Acylative Kinetic Resolution of Racemic this compound (Adapted from literature for the 3-methyl analog)[2][3]
This protocol describes the separation of enantiomers from a racemic mixture of this compound via diastereoselective acylation using a chiral acylating agent.
1. Preparation of Racemic this compound: The racemic starting material can be synthesized through established routes, typically involving the reaction of 2-amino-4-nitrophenol with a suitable C2-synthon like 1,2-dibromoethane.
2. Acylative Kinetic Resolution:
-
To a solution of racemic this compound (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.5 eq) in an anhydrous aprotic solvent such as benzene or toluene, is added a solution of (S)-naproxen acyl chloride (0.5 eq) in the same solvent dropwise at room temperature.
-
The reaction mixture is stirred at ambient temperature and monitored by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, the reaction is quenched, and the mixture is worked up to separate the acylated (S,S)-amide from the unreacted (R)-enantiomer. This separation is typically achieved by column chromatography.
3. Hydrolysis of the Amide:
-
The isolated (S,S)-amide is subjected to acidic hydrolysis (e.g., using HCl in a suitable solvent) to cleave the acyl group and yield the (S)-enantiomer of this compound.
-
The unreacted (R)-enantiomer can be isolated from the initial separation.
Protocol 2: Biocatalytic Asymmetric Reduction of 6-nitro-2H-1,4-benzoxazine[4]
This protocol outlines the enantioselective reduction of the prochiral imine precursor to the desired chiral amine.
1. Preparation of 6-nitro-2H-1,4-benzoxazine: The starting imine can be synthesized via condensation reactions or other established methods.
2. Enzymatic Reduction:
-
In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), the substrate, 6-nitro-2H-1,4-benzoxazine, is added.
-
An imine reductase (IRED) enzyme is introduced, along with a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH recycling).
-
The reaction is gently agitated at a controlled temperature (e.g., 30 °C) and monitored for conversion.
3. Product Isolation:
-
Upon completion, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, dried, and the solvent is removed under reduced pressure to yield the enantioenriched this compound.
Visualization of Experimental Workflows
Caption: Workflow for enantioselective synthesis via kinetic resolution and asymmetric reduction.
Chiral Analysis: High-Performance Liquid Chromatography (HPLC)
The determination of enantiomeric excess (ee) is crucial for evaluating the success of an enantioselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
Table 2: Proposed Chiral HPLC Conditions for Analysis
| Parameter | Condition |
| Column | Chiral stationary phase (CSP) column (e.g., Daicel Chiralcel OD-H, Chiralpak AD, or similar) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with a small percentage of a modifier like diethylamine for basic analytes. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm or a wavelength specific to the nitroaromatic chromophore). |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Protocol 3: Chiral HPLC Analysis
1. Sample Preparation:
-
Prepare a dilute solution of the synthesized this compound in the mobile phase.
-
Prepare a standard solution of the racemic compound for comparison of retention times.
2. HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the synthesized sample.
3. Data Analysis:
-
Integrate the peak areas for each enantiomer in the chromatogram of the synthesized sample.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
Caption: Workflow for the chiral HPLC analysis of enantiomeric excess.
This guide provides a foundational understanding of the key methodologies for the enantioselective synthesis and analysis of this compound. The provided protocols and comparative data are intended to assist researchers in selecting and implementing the most suitable methods for their specific research and development needs.
References
comparison of different synthetic routes for 3,4-dihydro-2H-1,4-benzoxazines
A Comprehensive Guide to the Synthetic Routes of 3,4-dihydro-2H-1,4-benzoxazines
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and pharmaceuticals. Its synthesis has been a subject of considerable interest, leading to the development of diverse synthetic strategies. This guide provides a comparative overview of the most prominent synthetic routes, complete with experimental data, detailed protocols, and visual representations of the reaction pathways to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines can be broadly categorized into several approaches, each with its own set of advantages and limitations regarding yield, substrate scope, reaction conditions, and stereoselectivity. Key methods include the Ullmann condensation, Buchwald-Hartwig amination, reductive cyclization, multicomponent reactions, and microwave-assisted syntheses.
Data Summary
The following table summarizes the quantitative data for different synthetic routes to 3,4-dihydro-2H-1,4-benzoxazines, offering a clear comparison of their efficiencies and reaction conditions.
| Synthetic Route | Key Reagents & Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| Lewis Acid-Catalyzed Aziridine Ring Opening & Cu(I)-Catalyzed Cyclization | Lewis Acid (e.g., BF₃·OEt₂), CuI, L-proline | Toluene, DMSO | 25-110 | 12-24 | >99 | [1] |
| Palladium-Catalyzed Tandem Allylic Substitution | Pd(dba)₂, WingPhos ligand | Toluene | 60 | 12 | High | [1] |
| Two-Step Synthesis from Benzoxazoles | NaBH₄, Acetic Acid, 1,2-dibromoethane, K₂CO₃ | THF, Acetone | Reflux | 72 | Moderate | [2] |
| One-Pot Multicomponent Green Synthesis | 2-aminophenol, aldehyde, phenacyl bromide, Cs₂CO₃ | Ethanol | Reflux | 4-6 | 41-92 | [3][4] |
| Microwave-Assisted One-Pot Synthesis | 2-aminophenols, 2-bromoalkanoates, DBU | Dioxane | 150 (Microwave) | 0.3-0.5 | 44-82 | [5] |
| Buchwald-Hartwig C-N Cross-Coupling | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 110 | 12 | 50-96 | [6] |
| O-Alkylation, Reduction, and Ring Closure | o-nitrophenol, 1-chloroacetone, Pt/C, H₂ | Toluene | 45-50 | 15 | 92.5 | [7] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for 3,4-dihydro-2H-1,4-benzoxazines.
Palladium-Catalyzed Buchwald-Hartwig Amination
Caption: Palladium-catalyzed intramolecular C-N bond formation.
Reductive Cyclization of 2-Nitrophenoxyethanones
Caption: Multi-step synthesis via reduction and cyclization.
One-Pot Multicomponent Synthesis
Caption: A convergent and efficient one-pot synthetic approach.
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below to ensure reproducibility.
Protocol 1: Buchwald-Hartwig Amination for 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines[6]
This protocol describes the synthesis of 4-aryl substituted derivatives, a common variation.
Materials:
-
3,4-dihydro-2H-1,4-benzoxazine
-
Substituted bromobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add 3,4-dihydro-2H-1,4-benzoxazine (1.0 eq.), the substituted bromobenzene (1.2 eq.), Pd₂(dba)₃ (0.05 eq.), Xantphos (0.1 eq.), and Cs₂CO₃ (2.0 eq.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 110 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3,4-dihydro-2H-1,4-benzoxazine.
Protocol 2: Microwave-Assisted One-Pot Regioselective Synthesis[5]
This method offers a rapid and efficient route to 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines, a related class of benzoxazines.
Materials:
-
Substituted 2-aminophenol
-
2-Bromoalkanoate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
1,4-Dioxane
Procedure:
-
In a microwave reactor vial, combine the 2-aminophenol (1.0 eq.), 2-bromoalkanoate (1.2 eq.), and DBU (2.5 eq.) in 1,4-dioxane.
-
Seal the vial and subject it to microwave irradiation at 150 °C for 20-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the product.
Protocol 3: One-Pot, Multicomponent Green Synthesis[3][4]
This environmentally benign approach utilizes ethanol as a solvent and proceeds with high atom economy.
Materials:
-
Substituted 2-aminophenol
-
Substituted benzaldehyde
-
Substituted phenacyl bromide
-
Cesium carbonate (Cs₂CO₃)
-
Ethanol
Procedure:
-
To a solution of the substituted 2-aminophenol (1.0 mmol) in ethanol (10 mL), add the substituted benzaldehyde (1.0 mmol).
-
Reflux the mixture for 1-2 hours to facilitate the in situ formation of the Schiff base.
-
Add Cs₂CO₃ (2.0 mmol) and the substituted phenacyl bromide (1.0 mmol) to the reaction mixture.
-
Continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate eluent system to obtain the pure 3,4-dihydro-2H-1,4-benzoxazine derivative.
Conclusion
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines can be accomplished through a variety of effective methods. The choice of a specific route will depend on the desired substitution pattern, availability of starting materials, required scale, and the importance of factors such as stereoselectivity, reaction time, and environmental impact. Modern methods, including palladium-catalyzed cross-coupling reactions and microwave-assisted one-pot syntheses, offer significant advantages in terms of efficiency and substrate scope. For applications demanding high enantiopurity, asymmetric syntheses involving chiral catalysts or ligands are the methods of choice.[1] Green chemistry approaches are also gaining prominence, providing environmentally friendly alternatives.[3][4] This guide provides the foundational information for researchers to make an informed decision on the most appropriate synthetic strategy for their research and development endeavors.
References
- 1. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Microwave-assisted one-pot regioselective synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Benzoxazine Derivatives: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
Benzoxazine derivatives, a versatile class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of various benzoxazine derivatives, supported by experimental data. Detailed methodologies for key assays are provided to facilitate reproducibility and further research.
Anticancer Activity
Benzoxazine derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key parameter in assessing anticancer activity.
Comparative Anticancer Potency of Benzoxazine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazine-Purine Hybrids | |||
| Compound 2b | MCF-7 (Breast) | 2.27 | [1] |
| HCT-116 (Colon) | 4.44 | [1] | |
| Compound 4b | MCF-7 (Breast) | 3.26 | [1] |
| HCT-116 (Colon) | 7.63 | [1] | |
| Compound 9 | MCF-7 (Breast) | 4.06 | [2] |
| Compound 12 | MCF-7 (Breast) | 3.39 | [2] |
| HCT-116 (Colon) | 5.20 | [2] | |
| Benzoxazinone Derivatives | |||
| Targeting c-Myc G-quadruplex | SK-RC-42 (Renal) | Varies | [3] |
| SGC7901 (Gastric) | Varies | [3] | |
| A549 (Lung) | Varies | [3] | |
| Aryl Hydrazone Series | |||
| Compound 7d (4-bromophenyl pendant) | MCF-7 (Breast) | 22.6 | [1] |
| HT-29 (Colon) | 13.4 | [1] | |
| Miscellaneous | |||
| Unsubstituted Derivative 1 | MCF-7 (Breast) | >100 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Benzoxazine derivatives
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazine derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways in Anticancer Activity
Benzoxazine derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways.
HER2 and JNK1 Inhibition: Certain benzoxazine-purine hybrids have demonstrated inhibitory activity against HER2 (Human Epidermal Growth Factor Receptor 2) and JNK1 (c-Jun N-terminal kinase 1) kinases, which are crucial in cancer cell proliferation and survival.[1][2]
c-Myc G-Quadruplex Stabilization: Some benzoxazinone derivatives can stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene. This stabilization inhibits the transcription of c-Myc, leading to decreased proliferation and migration of cancer cells.[3]
Antimicrobial Activity
Benzoxazine derivatives have shown promising activity against a variety of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
Comparative Antimicrobial Potency of Benzoxazine Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzoxazine-6-sulfonamides | |||
| Compounds 1a, 1b, 1c, 1e, 1h | Gram-positive bacteria | 31.25 - 62.5 | [4] |
| Gram-negative bacteria | 31.25 - 62.5 | [4] | |
| Fungi | 31.25 - 62.5 | [4] | |
| Compounds 2c, 2d, 2e, 2g, 2h, 2i, 2j, 2k, 2l | Gram-positive bacteria | 31.25 - 62.5 | [4] |
| Gram-negative bacteria | 31.25 - 62.5 | [4] | |
| Fungi | 31.25 - 62.5 | [4] | |
| Biobased Benzoxazines (TF-BOZs) | |||
| BOZ-Ola | Staphylococcus aureus | 5 | [5] |
| 1,3-Benzoxazine Derivatives | |||
| Compound 8c | Bacillus thuringiensis | Potent | [6] |
| Fusarium oxysporum | Significant | [6] | |
| Compound 9 | Escherichia coli | Relative activity | [6] |
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Benzoxazine derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the benzoxazine derivatives in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Anti-inflammatory Activity
Several benzoxazine derivatives have been investigated for their potential to mitigate inflammation. The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.
Comparative Anti-inflammatory Activity of Benzoxazine Derivatives
| Compound/Derivative | Dose (mg/kg) | Inhibition of Paw Edema (%) | Time Point (hours) | Reference |
| 1,3,5-Triazine Derivatives | ||||
| Compound 1 | 200 | 96.31 | 4 | [7] |
| Compound 2 | 200 | 72.08 | 4 | [7] |
| Compound 3 | 200 | 99.69 | 4 | [7] |
| Indomethacin (Standard) | 10 | 57.66 | 4 | [7] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Benzoxazine derivatives
-
Wistar albino rats
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Grouping: Divide the rats into groups: control (vehicle), standard drug, and test groups (different doses of benzoxazine derivatives).
-
Compound Administration: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
This guide provides a comprehensive yet concise overview of the biological activities of benzoxazine derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ikm.org.my [ikm.org.my]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine
For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance. It is designated as Acute Toxicity Category 3 if swallowed (GHS06) and is known to cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2][3] As with many aromatic nitro compounds, there is a potential for systemic effects, and therefore, treating this compound and any contaminated materials as hazardous waste is mandatory.[4] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[5]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and classification data for this compound and related transport information for similar toxic solids.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 28226-22-4 |
| Molecular Formula | C₈H₈N₂O₃ |
| GHS Pictogram | GHS06 (Skull and Crossbones) |
| GHS Signal Word | Danger |
| Hazard Classifications | Acute Toxicity 3 (Oral) |
| Storage Class Code | 6.1C - Combustible, acute toxic Cat. 3 |
| UN Number (for transport) | UN2811 (for Toxic Solids, Organic, N.O.S.) |
| Transport Hazard Class | 6.1 |
| Packing Group | III |
Note: Transport information is based on data for similar toxic solid organic compounds and should be confirmed with your institution's EHS department.[5]
Experimental Protocol: Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[4] Never dispose of this chemical down the drain or in the regular trash.[6][7]
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A laboratory coat.
2. Waste Collection and Segregation:
-
Solid Waste: Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container. The container should be robust, chemically resistant, and have a secure lid.[4]
-
Liquid Waste (Solutions): If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.
-
Contaminated Materials: Any materials contaminated with this chemical, such as pipette tips, gloves, and weighing papers, must also be disposed of as hazardous waste in the designated solid waste container.
-
Empty Containers: Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[4]
3. Labeling of Hazardous Waste Containers:
Properly label the hazardous waste container with the following information:[4]
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The associated hazards (e.g., "Toxic ," "Irritant ")
-
The date of accumulation.
4. Storage of Hazardous Waste:
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents. The storage area should have secondary containment to prevent the spread of material in case of a leak.[4]
5. Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[4] Provide the disposal company with the Safety Data Sheet (SDS) for the compound.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 6-Nitro-3,4-dihydro-2H-benzo b 1,4 oxazine 28226-22-4 [sigmaaldrich.com]
- 2. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C8H6N2O4 | CID 2763683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. reddit.com [reddit.com]
- 7. policies.dartmouth.edu [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
